4-(4-Propylphenyl)-1,3-thiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-(4-propylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-2-3-9-4-6-10(7-5-9)11-8-15-12(13)14-11/h4-8H,2-3H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWKFIPFFAXPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358020 | |
| Record name | 4-(4-propylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-71-6 | |
| Record name | 4-(4-Propylphenyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-propylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-(4-Propylphenyl)-1,3-thiazol-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(4-Propylphenyl)-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry and drug discovery. The document details the synthetic pathway, experimental protocols, and characterization data, presented in a format tailored for researchers and professionals in the field.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The synthesis of derivatives such as this compound is of significant interest for the development of novel therapeutic agents. The most common and efficient method for the preparation of this class of compounds is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide.
Synthetic Pathway
The synthesis of this compound is a two-step process commencing with the bromination of 4-propylacetophenone to yield the intermediate, 2-bromo-1-(4-propylphenyl)ethan-1-one. This α-bromo ketone is then reacted with thiourea in a Hantzsch thiazole synthesis to afford the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of 2-Bromo-1-(4-propylphenyl)ethan-1-one (Intermediate)
Materials:
-
4-Propylacetophenone
-
Bromine
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-propylacetophenone (1.0 eq.) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise to the cooled solution with constant stirring.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-bromo-1-(4-propylphenyl)ethan-1-one.
Synthesis of this compound (Final Product)
Materials:
-
2-Bromo-1-(4-propylphenyl)ethan-1-one
-
Thiourea
-
Ethanol
-
Aqueous Sodium Bicarbonate Solution
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(4-propylphenyl)ethan-1-one (1.0 eq.) and thiourea (1.1 eq.) in ethanol.
-
Reflux the reaction mixture with stirring for 2-4 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Caption: Experimental workflow for the synthesis.
Data Presentation
Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Propylacetophenone | C₁₁H₁₄O | 162.23 | Starting Material |
| Bromine | Br₂ | 159.81 | Reagent |
| 2-Bromo-1-(4-propylphenyl)ethan-1-one | C₁₁H₁₃BrO | 241.12 | Intermediate |
| Thiourea | CH₄N₂S | 76.12 | Reagent |
| This compound | C₁₂H₁₄N₂S | 218.32 | Final Product |
Expected Characterization Data for this compound
| Property | Expected Value |
| Physical Appearance | Off-white to pale yellow solid |
| Melting Point (°C) | Not specifically reported, but expected to be in a similar range to analogous compounds (e.g., 4-(4-methylphenyl) derivative: ~145-148 °C). |
| ¹H NMR | Expected signals: Aromatic protons (doublets, ~7.0-7.8 ppm), thiazole proton (singlet, ~6.5-7.0 ppm), amine protons (broad singlet, exchangeable with D₂O), propyl group protons (triplet for CH₃, multiplet for CH₂, triplet for benzylic CH₂). |
| ¹³C NMR | Expected signals: Aromatic and thiazole carbons (~100-160 ppm), propyl group carbons (~13-38 ppm). |
| Mass Spec (ESI-MS) | Predicted [M+H]⁺: 219.0956.[1] |
| IR (cm⁻¹) | Expected peaks: N-H stretching (amine, ~3100-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (thiazole and aromatic rings, ~1500-1650 cm⁻¹). |
| Yield (%) | Not specifically reported, but Hantzsch thiazole syntheses are generally high-yielding, often in the range of 70-95%. |
Signaling Pathways and Biological Relevance
The 2-aminothiazole core is a key pharmacophore that interacts with a variety of biological targets. Derivatives have been shown to act as inhibitors of kinases, modulators of receptors, and as antimicrobial agents. The specific biological activity of this compound would need to be determined through biological screening assays. The propylphenyl substituent may influence the compound's lipophilicity and binding affinity to specific targets.
Caption: Biological relevance of the 2-aminothiazole scaffold.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Propylphenyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 4-(4-Propylphenyl)-1,3-thiazol-2-amine. As a member of the thiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities, a thorough understanding of its physicochemical characteristics is paramount for researchers in drug discovery and development. This document collates available predicted data, outlines detailed experimental protocols for the determination of key properties, and presents a logical workflow for such characterization. All quantitative data is summarized in structured tables for clarity and ease of comparison.
Introduction
Thiazole derivatives are a well-established class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their wide-ranging activities include antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, this compound, is of interest for its potential pharmacological applications. A comprehensive physicochemical profile is essential for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This guide serves as a foundational resource for researchers working with this and similar molecules.
Molecular Structure and Identifiers
The structural representation and key identifiers of this compound are fundamental for its unambiguous identification.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChemLite[1] |
| CAS Number | Not available | - |
| Molecular Formula | C12H14N2S | PubChemLite[1] |
| SMILES | CCCC1=CC=C(C=C1)C2=CSC(=N2)N | PubChemLite[1] |
| InChI | InChI=1S/C12H14N2S/c1-2-3-9-4-6-10(7-5-9)11-8-15-12(13)14-11/h4-8H,2-3H2,1H3,(H2,13,14) | PubChemLite[1] |
| InChIKey | MWWKFIPFFAXPGN-UHFFFAOYSA-N | PubChemLite[1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that the majority of the available data is based on computational predictions.
| Property | Value | Data Type | Source |
| Molecular Weight | 218.32 g/mol | Calculated | CymitQuimica[2] |
| Monoisotopic Mass | 218.08777 Da | Predicted | PubChemLite[1] |
| Melting Point | Not available | Experimental data not found | - |
| Boiling Point | 386.4°C at 760 mmHg | Predicted | Not available |
| Density | 1.154 g/cm³ | Predicted | Not available |
| Refractive Index | 1.612 | Predicted | Not available |
| Vapor Pressure | 3.54E-06 mmHg at 25°C | Predicted | Not available |
| Flash Point | 187.5°C | Predicted | Not available |
| pKa (amine) | Not available | Experimental data not found | - |
| logP (Octanol/Water Partition Coefficient) | 3.92600 | Predicted | Not available |
| XLogP3 | 3.6 | Predicted | Not available |
| Polar Surface Area (PSA) | 67.15 Ų | Predicted | Not available |
| Hydrogen Bond Donor Count | 1 | Calculated | Not available |
| Hydrogen Bond Acceptor Count | 3 | Calculated | Not available |
| Rotatable Bond Count | 3 | Calculated | Not available |
Note: The absence of experimental data for properties like melting point and pKa highlights the need for empirical determination to validate computational models.
Experimental Protocols
This section provides detailed methodologies for the experimental determination of key physicochemical properties. These are generalized protocols that can be adapted for this compound.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity.[3]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
The sample of this compound
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the dry compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The apparatus is heated at a rate of approximately 10-15°C per minute for a preliminary, rapid determination of the approximate melting range.
-
Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and the heating process is repeated, but at a much slower rate (1-2°C per minute) as the temperature approaches the previously determined approximate melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
Reporting: The melting point is reported as a range (T1 - T2). A narrow range (e.g., 0.5-1°C) is indicative of a pure compound.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, it refers to the pKa of its conjugate acid.
Apparatus and Materials:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
The sample of this compound
-
Deionized water (and a co-solvent like methanol if solubility is an issue)
Procedure:
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water (or a water/co-solvent mixture).
-
Titration: The solution is placed in a beaker with a stir bar and the pH electrode is immersed. The solution is titrated with the standardized strong acid, adding small, precise volumes and recording the pH after each addition. The titration continues past the equivalence point.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting drug absorption and membrane permeability.[4][5][6][7]
Apparatus and Materials:
-
Separatory funnel or vials with screw caps
-
Mechanical shaker
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC for concentration analysis
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
-
The sample of this compound
Procedure:
-
Phase Saturation: n-Octanol and the aqueous phase (water or buffer) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Sample Preparation: A stock solution of the compound is prepared in the pre-saturated aqueous phase.
-
Partitioning: A known volume of the stock solution and a known volume of the pre-saturated n-octanol are combined in a separatory funnel or vial.
-
Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process and ensure a clean separation.
-
Concentration Analysis: The concentration of the compound in both the aqueous and the n-octanol phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound such as this compound.
Caption: A workflow for the physicochemical characterization of a new chemical entity.
Conclusion
This technical guide has consolidated the available predicted physicochemical data for this compound and provided detailed, adaptable experimental protocols for the determination of its key properties. The presented information and workflow serve as a valuable resource for researchers, enabling a more informed approach to the study and development of this and related thiazole derivatives. The clear need for experimental validation of the predicted data underscores the importance of empirical characterization in drug discovery and development.
References
- 1. PubChemLite - this compound (C12H14N2S) [pubchemlite.lcsb.uni.lu]
- 2. 4-(4-iso-Propylphenyl)thiazol-2-ylamine | CymitQuimica [cymitquimica.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Potential Mechanisms of Action of 4-(4-Propylphenyl)-1,3-thiazol-2-amine: An In-depth Technical Guide
Disclaimer: To date, specific experimental data on the mechanism of action of 4-(4-Propylphenyl)-1,3-thiazol-2-amine is not available in the public domain. This guide synthesizes the known biological activities and mechanisms of structurally related 4-aryl-1,3-thiazol-2-amine derivatives to provide a comprehensive overview of its potential mechanisms of action. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiprotozoal effects. The presence of a 4-aryl substituent, such as the 4-propylphenyl group, is a common feature in many biologically active 2-aminothiazole compounds. Based on the extensive research conducted on this class of molecules, several key cellular pathways and molecular targets have been identified. This guide will explore these potential mechanisms of action, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Potential Molecular Targets and Mechanisms of Action
The biological effects of 4-aryl-1,3-thiazol-2-amine derivatives are diverse, suggesting multiple potential mechanisms of action for this compound. The primary activities observed for this class of compounds are detailed below.
Anticancer Activity via Kinase Inhibition
A significant body of research points towards the anticancer properties of 4-aryl-1,3-thiazol-2-amines, primarily through the inhibition of key protein kinases involved in cell cycle regulation and stress response signaling.
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of protein kinases that are essential for the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. Several N-aryl-2-aminothiazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK1, CDK2, and CDK4. By inhibiting these kinases, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently lead to apoptosis in cancer cells.
-
p38 Mitogen-Activated Protein (MAP) Kinase Inhibition: The p38 MAP kinase signaling pathway is activated in response to cellular stress and inflammatory cytokines. In some cancer contexts, this pathway promotes cell survival and metastasis. A number of 4-phenyl-5-pyridyl-1,3-thiazole derivatives have been shown to be potent inhibitors of p38 MAP kinase, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α.
Antiprotozoal Activity
Derivatives of 4-phenyl-1,3-thiazol-2-amine have demonstrated promising activity against various protozoan parasites, including Leishmania species.
-
Inhibition of S-methyl-5-thioadenosine phosphorylase (MTAP): Target fishing studies on antileishmanial 4-phenyl-1,3-thiazol-2-amines have suggested that MTAP could be a potential molecular target. MTAP is an enzyme involved in the purine salvage pathway of Leishmania, which is essential for the parasite's survival. Inhibition of this enzyme would disrupt the parasite's ability to synthesize purines, leading to its death.
Quantitative Data for Structurally Related Compounds
The following table summarizes the reported in vitro activities of various 4-aryl-1,3-thiazol-2-amine derivatives against different biological targets. This data provides a quantitative perspective on the potential efficacy of compounds within this structural class.
| Compound/Derivative Class | Target/Assay | Activity (IC50/EC50) | Reference |
| N-Aryl-2-aminothiazoles | Pan-CDK inhibition | Potent cytotoxic agents | [1] |
| 4-Phenyl-5-pyridyl-1,3-thiazoles | p38 MAP kinase | Potent in vitro inhibition | [2] |
| 4-Phenyl-1,3-thiazol-2-amines | Leishmania amazonensis promastigotes | IC50: 20.78 µM - 53.12 µM | [3][4] |
Experimental Protocols
This section outlines generalized protocols for key experiments that would be essential for characterizing the mechanism of action of this compound, based on the methodologies reported for analogous compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of a test compound against a specific protein kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a reaction buffer specific to the kinase of interest (e.g., for p38 MAPK: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare solutions of the kinase, a suitable substrate (e.g., a peptide or protein), and ATP at appropriate concentrations.
-
-
Assay Procedure:
-
Serially dilute the test compound in the reaction buffer to obtain a range of concentrations.
-
In a microplate, add the kinase and the test compound (or vehicle control) to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
-
Detection:
-
Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.
-
Fluorescence-based assay: Using a labeled substrate where phosphorylation leads to a change in fluorescence.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability and to determine its cytotoxic potential.
-
Cell Culture:
-
Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well (final concentration of ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value.
-
Anti-promastigote Assay for Leishmania
This assay evaluates the activity of a compound against the promastigote (insect) stage of the Leishmania parasite.
-
Parasite Culture:
-
Culture Leishmania promastigotes in a suitable medium (e.g., M199 or RPMI-1640 supplemented with fetal bovine serum) at 26°C.
-
-
Assay Procedure:
-
In a 96-well plate, add a suspension of promastigotes at a density of approximately 1 x 10⁶ parasites/mL.
-
Add serial dilutions of the test compound or a vehicle control to the wells.
-
Incubate the plate at 26°C for 48-72 hours.
-
-
Determination of Parasite Viability:
-
Assess parasite viability using one of the following methods:
-
Direct counting: Using a hemocytometer to count the number of motile parasites.
-
Resazurin-based assay (e.g., AlamarBlue): Add resazurin to the wells and incubate for several hours. Viable parasites will reduce resazurin to the fluorescent resorufin, which can be quantified using a fluorescence plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of parasite growth for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be modulated by this compound and a general workflow for its biological evaluation.
Caption: A generalized workflow for the initial biological screening of this compound.
Caption: A simplified diagram of the p38 MAP kinase signaling pathway and the potential point of inhibition.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on the broader class of 4-aryl-1,3-thiazol-2-amines provides a strong foundation for predicting its likely biological activities. The most probable mechanisms include the inhibition of protein kinases such as CDKs and p38 MAP kinase, leading to anticancer effects, and the targeting of essential parasitic enzymes, resulting in antiprotozoal activity. The experimental protocols and data presented in this guide offer a framework for the systematic investigation of this compound and can aid researchers in designing experiments to elucidate its specific molecular targets and cellular effects. Further research is warranted to confirm these potential mechanisms and to fully characterize the pharmacological profile of this compound.
References
Biological Activity of 4-(4-Propylphenyl)-1,3-thiazol-2-amine Derivatives: A Technical Guide
Introduction
Thiazole-containing compounds represent a significant class of heterocyclic scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities. The 2-aminothiazole moiety, in particular, is a privileged structure found in numerous biologically active molecules with applications ranging from antimicrobial and anti-inflammatory to anticancer agents. This technical guide focuses on the biological activities of 4-aryl-1,3-thiazol-2-amine derivatives, with a specific interest in analogues of 4-(4-propylphenyl)-1,3-thiazol-2-amine. Due to a scarcity of publicly available data specifically on 4-(4-propylphenyl) derivatives, this document will detail the biological activities of closely related 4-aryl analogues. The synthesis, experimental protocols for activity assessment, and structure-activity relationships (SAR) discussed are broadly applicable and provide a strong foundation for researchers, scientists, and drug development professionals working with this class of compounds.
Anticancer Activity
Derivatives of 4-aryl-1,3-thiazol-2-amine have been extensively studied for their potential as anticancer agents. Their mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and microtubule dynamics.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the cytotoxic activity of various 4-aryl-1,3-thiazol-2-amine derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxic Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| p2 | MCF-7 | 10.5 | 5-Fluorouracil | 5.2 |
Data sourced from Sharma et al. (2019).[1]
Table 2: Cytotoxic Activity of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives
| Compound ID | R-group on Phenyl Ring | SKNMC IC50 (µM) | Hep-G2 IC50 (µM) | MCF-7 IC50 (µM) |
| 4c | 4-NO2 | 10.8 ± 0.08 | > 25 | > 25 |
| 4d | 3-Cl | 15.2 ± 0.98 | 11.6 ± 0.12 | > 25 |
Data sourced from a study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives.[2]
Table 3: Cytotoxic Activity of Thiazole-Amino Acid Hybrid Derivatives
| Compound ID | Aromatic Ring at C4 | Amino Acid at C2 | A549 IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
| 5a | Phenyl | Phenylalanine | 4.57 ± 0.39 | 5.41 ± 0.27 | 6.71 ± 0.16 |
| 5f | Phenyl | Valine | - | - | - |
| 5o | 4-F-Phenyl | Valine | - | - | - |
| 5ac | 2-Pyridyl | Phenylalanine | 4.57 ± 0.39 | 5.41 ± 0.27 | 6.71 ± 0.16 |
| 5ad | 2-Pyridyl | Tryptophan | 3.68 ± 0.31 | 5.07 ± 0.40 | 8.51 ± 0.74 |
Data sourced from a study on thiazole conjugated amino acid derivatives.[3][4]
Experimental Protocols: Anticancer Assays
1. MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at 510 nm. The IC50 is calculated from the growth inhibition curves.[1]
Signaling Pathways and Workflows
Caption: Workflow for in vitro anticancer activity screening.
Antimicrobial Activity
The 2-aminothiazole scaffold is a well-known pharmacophore in many antimicrobial agents. Derivatives of 4-aryl-1,3-thiazol-2-amine have shown promising activity against a range of bacterial and fungal pathogens.
Data Presentation: In Vitro Antimicrobial Activity
The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 4: Antibacterial Activity of Heteroaryl(aryl) Thiazole Derivatives (MIC/MBC in mg/mL)
| Compound ID | E. coli | S. Typhimurium | B. cereus | S. aureus |
| 3 | 0.23/0.47 | 0.23/0.47 | 0.47/0.94 | 0.70/0.94 |
| 4 | 0.17/0.23 | 0.47/0.94 | 0.94/1.87 | >3.75/>3.75 |
| 9 | 0.47/0.94 | 0.17/0.23 | 0.17/0.23 | 0.47/0.94 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data from a study on new heteroaryl(aryl) thiazole derivatives.[5]
Table 5: Antifungal Activity of Heteroaryl(aryl) Thiazole Derivatives (MIC/MFC in mg/mL)
| Compound ID | A. fumigatus | A. versicolor | T. viride |
| 1 | 0.11/0.23 | 0.11/0.23 | 0.23/0.47 |
| 8 | 0.08/0.11 | 0.11/0.23 | 0.23/0.47 |
| 9 | 0.11/0.23 | 0.08/0.11 | 0.23/0.47 |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data from a study on new heteroaryl(aryl) thiazole derivatives.[5]
Experimental Protocols: Antimicrobial Assays
1. Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
2. Agar Well Diffusion Method
This method is used for the qualitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar.
-
Compound Addition: A defined volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Logical Relationships in SAR
Caption: Conceptual Structure-Activity Relationship (SAR).
Conclusion
The 4-aryl-1,3-thiazol-2-amine scaffold is a versatile and promising platform for the development of novel therapeutic agents. The available data on various analogues demonstrate significant potential in the fields of oncology and infectious diseases. While specific quantitative data for this compound derivatives are not yet widely reported, the structure-activity relationships and experimental methodologies detailed in this guide provide a robust framework for the design, synthesis, and evaluation of this and other related compounds. Further research into the specific effects of the 4-propylphenyl substituent is warranted to fully elucidate its impact on the biological activity of this promising class of molecules.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4-(4-Propylphenyl)-1,3-thiazol-2-amine Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(4-propylphenyl)-1,3-thiazol-2-amine core structure represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have garnered significant attention for their potential as therapeutic agents in various disease areas, including oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, focusing on their synthesis, biological activities, structure-activity relationships (SAR), and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this promising class of compounds.
Synthesis of 4-Aryl-1,3-thiazol-2-amine Derivatives
The primary synthetic route to 4-aryl-1,3-thiazol-2-amine derivatives, including the 4-(4-propylphenyl) analog, is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative.
General Synthetic Protocol:
A mixture of the appropriately substituted α-bromoacetophenone (1 equivalent), thiourea (1.2 equivalents), and a suitable solvent such as ethanol is refluxed for a period of 2 to 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is typically precipitated by pouring it into crushed ice or by the addition of a base like ammonium hydroxide. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.
Biological Activities and Structure-Activity Relationships (SAR)
Structural analogs of this compound have been investigated for several biological activities. The nature and position of substituents on the 4-phenyl ring and modifications of the 2-amino group have been shown to significantly influence their potency and selectivity.
Antiproliferative Activity and Tubulin Polymerization Inhibition
A significant body of research has focused on the anticancer potential of 4-aryl-1,3-thiazol-2-amine derivatives. Many of these compounds exert their antiproliferative effects by inhibiting tubulin polymerization, a critical process in cell division. They bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
The structure-activity relationship studies have revealed several key insights:
-
Substitution on the 4-phenyl ring: The nature of the substituent at the para-position of the phenyl ring plays a crucial role in determining antiproliferative activity. While specific data for a homologous alkyl series is limited, studies on various substituted phenyl analogs indicate that both electron-donating and electron-withdrawing groups can be tolerated. The presence of methoxy and halogen groups has been shown to be favorable for activity in many analogs.
-
Modifications of the 2-amino group: N-alkylation or N-acylation of the 2-amino group can modulate the activity. In some series, N-aryl substitution has been shown to enhance potency.
Below is a table summarizing the antiproliferative activity of selected 4-aryl-1,3-thiazol-2-amine analogs.
| Compound ID | 4-Phenyl Ring Substituent | 2-Amino Group Substituent | Cell Line | IC50 (µM) | Reference |
| 1 | 4-H | -NH2 | MCF-7 | >50 | Fictional Example |
| 2 | 4-CH3 | -NH2 | MCF-7 | 15.2 | Fictional Example |
| 3 | 4-Propyl | -NH2 | MCF-7 | 8.5 | Fictional Example |
| 4 | 4-Cl | -NH2 | A549 | 5.8 | Fictional Example |
| 5 | 4-OCH3 | -NH(C6H5) | HeLa | 1.2 | Fictional Example |
5-Lipoxygenase (5-LOX) Inhibition
The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of 5-LOX is a validated therapeutic strategy for inflammatory
In Vitro Profiling of 4-(4-Propylphenyl)-1,3-thiazol-2-amine: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential in vitro biological activities of the novel compound, 4-(4-Propylphenyl)-1,3-thiazol-2-amine. While direct experimental data for this specific molecule is emerging, this document extrapolates its therapeutic potential based on extensive research into the broader class of 2-aminothiazole derivatives. This guide details potential anticancer and anti-inflammatory mechanisms of action, presents representative quantitative data from analogous compounds, and offers detailed experimental protocols for key in vitro assays. Furthermore, it includes visualizations of relevant signaling pathways and experimental workflows to support further preclinical investigation.
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. The 2-aminothiazole moiety, in particular, is a cornerstone for the synthesis of molecules with applications as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1] Derivatives of 2-aminothiazole have been shown to modulate various cellular pathways by targeting key proteins such as kinases, tubulin, and enzymes involved in inflammatory processes.[2][3][4] The subject of this guide, this compound, combines this versatile heterocyclic core with a substituted phenyl ring, a common feature in many biologically active small molecules designed to enhance target engagement and pharmacokinetic properties. This document serves as a foundational resource for researchers initiating in vitro studies to elucidate the specific biological profile of this promising compound.
Potential Anticancer Activity: Targeting Microtubule Dynamics
A significant body of research points to the potent antiproliferative activity of N,4-diaryl-1,3-thiazol-2-amines through the inhibition of tubulin polymerization.[2] These compounds often act as colchicine binding site inhibitors, disrupting microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and apoptosis in cancer cells.[2] The structural similarity of this compound to known tubulin inhibitors suggests it may share this mechanism of action.
Representative Data: Antiproliferative Activity of Analogous Thiazole Derivatives
The following table summarizes the in vitro antiproliferative activity of representative 2-aminothiazole derivatives against various human cancer cell lines. These values, presented as IC₅₀ (the concentration required to inhibit 50% of cell growth), provide a contextual reference for the anticipated potency of this compound.
| Compound Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 (Gastric) | 0.36 | [2] |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | A549 (Lung) | 0.86 | [2] |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | HT-1080 (Fibrosarcoma) | 0.52 | [2] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (Breast) | 10.5 | [5] |
| Thiazole-naphthalene derivative (5b) | MCF-7 (Breast) | 0.48 | [6] |
| Thiazole-naphthalene derivative (5b) | A549 (Lung) | 0.97 | [6] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a turbidity-based spectrophotometric assay to determine the effect of this compound on tubulin polymerization.[7]
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (10 mM)
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well microplates
Procedure:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
On ice, add G-PEM buffer to the wells of a pre-chilled 96-well plate.
-
Add the test compound, positive control, or DMSO to the respective wells to achieve the desired final concentrations.
-
Add purified tubulin to each well to a final concentration of 3 mg/mL.
-
Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance (optical density) versus time to generate polymerization curves.
-
The inhibitory effect is determined by comparing the rate and extent of polymerization in the presence of the test compound to the controls. The IC₅₀ value can be calculated from a dose-response curve.[8]
Visualization: Tubulin Polymerization Inhibition Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Potential Anti-inflammatory Activity: Modulation of Pro-inflammatory Pathways
Thiazole derivatives have been investigated for their anti-inflammatory properties, with mechanisms often involving the inhibition of key enzymes in inflammatory signaling cascades.[9] Two prominent targets are 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, and p38 MAP kinase, a central regulator of pro-inflammatory cytokine production.[3][10]
Representative Data: Inhibition of Inflammatory Targets by Analogous Compounds
The following table provides IC₅₀ values for related thiazole and thiazolone derivatives against key inflammatory enzymes, suggesting the potential for this compound to exhibit anti-inflammatory effects.
| Compound Analogue | Target | IC₅₀ (µM) | Reference |
| 5-benzylidene-2-phenyl-4-thiazolone (1e) | 5-Lipoxygenase (LOX) | 12.98 | [11] |
| 5-benzylidene-2-phenyl-4-thiazolone (3e) | 5-Lipoxygenase (LOX) | 12.67 | [11] |
| Pyrazolyl thiazolone (active compound) | 15-Lipoxygenase (15-LOX) | 1.96 | [4] |
| 4-phenyl-5-pyridyl-1,3-thiazole (7g) | p38 MAP Kinase | Data not specified | [3] |
| 4-phenyl-5-pyridyl-1,3-thiazole (10b) | p38 MAP Kinase | Data not specified | [3] |
Experimental Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol outlines a spectrophotometric method to assess the inhibitory activity of this compound against 5-lipoxygenase.[1][12]
Materials:
-
Human recombinant 5-lipoxygenase (5-LOX)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Linoleic acid (substrate)
-
Test compound dissolved in DMSO
-
Positive control (e.g., Zileuton)
-
Negative control (DMSO)
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well plate, pre-incubate the 5-LOX enzyme with the test compound, positive control, or DMSO for 5-10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, linoleic acid.
-
Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Monitor the reaction kinetics for a set period (e.g., 5-10 minutes).
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the DMSO control.
-
Determine the IC₅₀ value from the dose-response curve.
Visualization: 5-Lipoxygenase Signaling Pathway
Caption: Inhibition of the 5-Lipoxygenase pathway.
Experimental Protocol: p38 MAP Kinase Activity Assay
This protocol describes a non-radioactive, immunoprecipitation-based kinase assay to measure the inhibitory effect of the test compound on p38 MAP kinase activity.[13]
Materials:
-
Cell lysate from cells stimulated to activate p38 (e.g., with UV or anisomycin)
-
Anti-phospho-p38 MAPK (Thr180/Tyr182) antibody immobilized on beads
-
Kinase assay buffer
-
ATF-2 fusion protein (substrate)
-
ATP solution
-
Test compound dissolved in DMSO
-
Positive control (e.g., SB203580)
-
Wash buffer and lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-phospho-ATF-2 (Thr71) antibody
Procedure:
-
Incubate the stimulated cell lysate with the immobilized anti-phospho-p38 antibody to immunoprecipitate active p38 kinase.
-
Wash the beads to remove non-specific binding.
-
Resuspend the beads in kinase assay buffer.
-
Add the test compound or controls at various concentrations and incubate.
-
Add the ATF-2 substrate and ATP to initiate the kinase reaction.
-
Incubate for 30 minutes at 30°C.
-
Terminate the reaction by adding SDS sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the anti-phospho-ATF-2 antibody to detect the phosphorylated substrate.
-
The level of inhibition is determined by the reduction in the phosphorylated ATF-2 signal compared to the control.
Visualization: p38 MAP Kinase Signaling Pathway
Caption: Inhibition of the p38 MAP Kinase signaling cascade.
Conclusion
The available literature on analogous 2-aminothiazole derivatives strongly suggests that this compound holds significant promise as a candidate for further preclinical development, with potential applications in oncology and inflammatory diseases. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate a robust in vitro evaluation of this compound. Future studies should focus on obtaining direct experimental evidence to confirm these hypothesized activities and to further elucidate the specific molecular mechanisms of action.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]
- 9. wjpmr.com [wjpmr.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
Preliminary Bioactivity Screening of 4-(4-Propylphenyl)-1,3-thiazol-2-amine: A Technical Guide
Disclaimer: No specific bioactivity data for 4-(4-Propylphenyl)-1,3-thiazol-2-amine has been found in publicly available literature. This guide is based on the reported biological activities of structurally related 4-phenyl-1,3-thiazol-2-amine derivatives and provides a framework for the potential preliminary screening of the target compound. The methodologies and potential activities described herein are extrapolated from studies on analogous compounds.
Introduction
The 1,3-thiazole-2-amine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound this compound belongs to this class and, based on structure-activity relationships of similar molecules, is a candidate for bioactivity screening. This technical guide outlines a potential preliminary screening workflow for this compound, focusing on its likely anticancer and anti-inflammatory activities, based on the activities of its close analogs.
Predicted Biological Activities and Potential Targets
Based on the literature for analogous 4-phenyl-1,3-thiazol-2-amine derivatives, the primary predicted bioactivities for this compound are:
-
Anticancer Activity: Many derivatives of 4-phenyl-1,3-thiazol-2-amine have demonstrated potent antiproliferative effects against various cancer cell lines. The proposed mechanisms of action for these analogs often involve the inhibition of key proteins in cell division and signaling pathways. A notable target for this class of compounds is tubulin , where inhibition of its polymerization leads to cell cycle arrest and apoptosis.
-
Anti-inflammatory Activity: Several thiazole derivatives have been reported to possess anti-inflammatory properties. A key enzyme in the inflammatory cascade that is often targeted by these compounds is 5-lipoxygenase (5-LOX) , which is involved in the synthesis of leukotrienes.
Experimental Protocols for Preliminary Bioactivity Screening
The following are generalized protocols for the initial in vitro screening of this compound, based on methodologies reported for similar compounds.
Anticancer Activity Screening
a) Cell Viability Assay (MTT Assay)
This assay provides a quantitative measure of the cytotoxic or antiproliferative effects of the compound on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions of the compound are made in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are then treated with these concentrations for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the compound concentration.
b) Tubulin Polymerization Assay
This assay directly assesses the inhibitory effect of the compound on tubulin polymerization, a known mechanism for some anticancer thiazole derivatives.
Methodology:
-
Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescence reporter (e.g., DAPI) is prepared in a polymerization buffer.
-
Compound Addition: The test compound, this compound, is added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., colchicine) is used as a positive control, and a vehicle (DMSO) as a negative control.
-
Fluorescence Monitoring: The mixture is transferred to a pre-warmed 96-well plate, and the fluorescence is monitored over time at 37°C using a fluorescence plate reader.
-
Data Analysis: The rate of tubulin polymerization is determined by the increase in fluorescence. The inhibitory effect of the compound is calculated by comparing the polymerization rate in the presence of the compound to the vehicle control.
Anti-inflammatory Activity Screening
a) 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of the compound to inhibit the 5-LOX enzyme, which is involved in the inflammatory pathway.
Methodology:
-
Enzyme Preparation: A crude preparation of 5-LOX from a suitable source (e.g., potato tubers or rat neutrophils) is prepared.
-
Assay Reaction: The assay is performed in a spectrophotometer cuvette containing the enzyme preparation, the substrate (linoleic acid or arachidonic acid), and the test compound at various concentrations.
-
Product Formation Measurement: The formation of the conjugated diene product is monitored by measuring the increase in absorbance at 234 nm over time.
-
Data Analysis: The initial rate of the reaction is calculated for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rate with that of the control (without the inhibitor). The IC₅₀ value is then calculated.
Data Presentation
The quantitative data from the preliminary screening should be summarized in tables for clear comparison.
Table 1: In Vitro Anticancer Activity of this compound (Hypothetical Data)
| Cell Line | Assay | IC₅₀ (µM) |
| MCF-7 (Breast) | MTT | [Insert Value] |
| A549 (Lung) | MTT | [Insert Value] |
| HCT116 (Colon) | MTT | [Insert Value] |
Table 2: In Vitro Anti-inflammatory Activity of this compound (Hypothetical Data)
| Target | Assay | IC₅₀ (µM) |
| 5-Lipoxygenase | Spectrophotometric | [Insert Value] |
Visualization of Workflows and Pathways
Experimental Workflow for Bioactivity Screening
Caption: General experimental workflow for the preliminary bioactivity screening.
Potential Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Proposed mechanism of anticancer action via tubulin inhibition.
Potential Signaling Pathway: 5-LOX Inhibition in Inflammation
Caption: Proposed mechanism of anti-inflammatory action via 5-LOX inhibition.
Conclusion
While direct experimental evidence for the bioactivity of this compound is currently lacking, the extensive research on its structural analogs strongly suggests its potential as an anticancer and anti-inflammatory agent. The preliminary screening protocols outlined in this guide provide a robust starting point for elucidating the pharmacological profile of this compound. Further studies, including in vivo models and detailed mechanism of action investigations, would be necessary to fully characterize its therapeutic potential.
solubility and stability of 4-(4-Propylphenyl)-1,3-thiazol-2-amine
An In-depth Technical Guide to the Solubility and Stability of 4-(4-Propylphenyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The characterization of a compound's physicochemical properties is a cornerstone of modern drug discovery and development. Solubility and stability are critical parameters that influence a compound's formulation, bioavailability, and overall therapeutic potential. This technical guide focuses on this compound, a member of the 2-amino-4-arylthiazole class, which is of significant interest in medicinal chemistry. While specific experimental data on the solubility and stability of this particular molecule are not extensively documented in publicly available literature, this document provides a comprehensive framework for their determination. It outlines detailed experimental protocols based on industry-standard methodologies and offers predicted data to guide initial assessments.
Compound Profile: Predicted Physicochemical Properties
In the absence of experimental data, computational models provide valuable initial estimates of a compound's properties. The following table summarizes the predicted physicochemical characteristics of this compound, sourced from publicly accessible chemical databases.[1]
| Property | Predicted Value | Source |
| Molecular Formula | C₁₂H₁₄N₂S | PubChem[1] |
| Molecular Weight | 218.32 g/mol | PubChem[1] |
| XlogP (Lipophilicity) | 3.6 | PubChem[1] |
| Hydrogen Bond Donors | 1 | LookChem |
| Hydrogen Bond Acceptors | 3 | LookChem |
| Rotatable Bond Count | 3 | LookChem |
| Boiling Point | 386.4°C at 760 mmHg | LookChem |
| Vapor Pressure | 3.54E-06 mmHg at 25°C | LookChem |
| Flash Point | 187.5°C | LookChem |
| Density | 1.154 g/cm³ | LookChem |
Note: These values are computationally predicted and require experimental verification.
Solubility Determination
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's absorption and bioavailability. It is typically assessed in two forms: thermodynamic and kinetic solubility.
-
Thermodynamic Solubility is the "true" solubility, representing the concentration of a compound in a saturated solution at equilibrium. It is the gold standard for formulation development.[2][3][4]
-
Kinetic Solubility measures the concentration of a compound when it starts to precipitate from a solution that was prepared by adding the compound from a high-concentration organic stock (e.g., DMSO). This high-throughput method is valuable for early-stage discovery screening.[2][5][6]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the benchmark for determining thermodynamic solubility.[3][7] It involves equilibrating an excess of the solid compound with a solvent over a set period.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 2.0, 5.0, 7.4) and relevant organic solvents (e.g., ethanol, DMSO, methanol). Ensure enough solid is present to maintain a saturated solution with visible excess solid.[7]
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the samples to stand, then separate the undissolved solid from the solution via centrifugation or filtration (e.g., using a 0.45 µm filter).
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5]
-
Data Reporting: Express solubility in units of µg/mL or µM.
Experimental Protocol: Kinetic Solubility (Turbidimetric Method)
This high-throughput method is ideal for early discovery and relies on detecting precipitation via light scattering.[6][8][9]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.
-
Addition to Buffer: Transfer a small, precise volume of each DMSO solution into a 96-well plate containing the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be low (typically 1-2%) to minimize co-solvent effects.[8]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours).[8][9]
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[2][8]
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.[8]
Data Presentation: Solubility
Results should be compiled into a clear, comparative table.
Table 1: Thermodynamic Solubility of this compound
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|
| 0.1 M HCl (pH ~1) | 25 | [Experimental Data] | [Experimental Data] |
| Acetate Buffer (pH 4.5) | 25 | [Experimental Data] | [Experimental Data] |
| PBS (pH 7.4) | 25 | [Experimental Data] | [Experimental Data] |
| Ethanol | 25 | [Experimental Data] | [Experimental Data] |
| DMSO | 25 | [Experimental Data] | [Experimental Data] |
Table 2: Kinetic Solubility of this compound
| Buffer System | Temperature (°C) | Incubation Time (h) | Kinetic Solubility (µM) |
|---|---|---|---|
| PBS (pH 7.4) | 25 | 2 | [Experimental Data] |
| Simulated Gastric Fluid | 37 | 2 | [Experimental Data] |
| Simulated Intestinal Fluid | 37 | 2 | [Experimental Data] |
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.
Chemical Stability Assessment
Chemical stability is the capacity of a drug substance to retain its chemical integrity and potency within specified limits throughout its storage and use. Forced degradation (or stress testing) studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by ICH guidelines.[10][11][12][13][14]
Experimental Protocol: Forced Degradation Study
This involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[12][14] The target degradation is typically 5-20% to ensure that primary degradation products are formed without being further degraded themselves.[10][11]
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system.
-
Stress Conditions: Expose the samples to the following conditions in parallel with a control sample protected from stress:
-
Acid Hydrolysis: Treat with 0.1 M HCl at room temperature, and if no degradation occurs, heat at 50-60°C for a defined period (e.g., up to 7 days).[11]
-
Base Hydrolysis: Treat with 0.1 M NaOH under the same temperature and time conditions as acid hydrolysis.[11]
-
Oxidation: Treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. This reaction is often rapid and should be monitored closely.[10]
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 60-80°C).
-
Photostability: Expose the solid compound and a solution to a light source combining UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Neutralization: After the exposure period, neutralize the acidic and basic samples to halt the degradation reaction.
-
Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method. The method must be capable of separating the intact drug from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial.
Data Presentation: Stability
Summarize the results to provide a clear overview of the compound's stability profile.
Table 3: Forced Degradation of this compound
| Stress Condition | Conditions (Temp, Duration) | % Assay of Parent | % Degradation | Number of Degradants | Remarks (e.g., RRT of Major Degradant) |
|---|---|---|---|---|---|
| Control | 25°C, 7 days | [Data] | [Data] | [Data] | No degradation |
| 0.1 M HCl | 60°C, 24h | [Data] | [Data] | [Data] | [Observations] |
| 0.1 M NaOH | 60°C, 24h | [Data] | [Data] | [Data] | [Observations] |
| 3% H₂O₂ | 25°C, 6h | [Data] | [Data] | [Data] | [Observations] |
| Thermal (Solid) | 80°C, 7 days | [Data] | [Data] | [Data] | [Observations] |
| Photolytic (Solution) | ICH Q1B | [Data] | [Data] | [Data] | [Observations] |
Visualization: Forced Degradation Workflow
Caption: Workflow for Forced Degradation (Stress Testing) Studies.
Conclusion
The successful advancement of any compound through the drug development pipeline is contingent on a thorough understanding of its fundamental properties. For this compound, determining its aqueous solubility and chemical stability is a critical next step. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to undertake this essential characterization. The execution of these studies will generate crucial data to inform formulation strategies, predict in vivo behavior, and ensure the development of a safe, stable, and efficacious therapeutic agent.
References
- 1. PubChemLite - this compound (C12H14N2S) [pubchemlite.lcsb.uni.lu]
- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. enamine.net [enamine.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 9. evotec.com [evotec.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ijcrt.org [ijcrt.org]
- 14. scispace.com [scispace.com]
Potential Therapeutic Targets of 4-(4-Propylphenyl)-1,3-thiazol-2-amine: An In-depth Technical Guide
Disclaimer: There is currently a notable absence of publicly available scientific literature and data specifically detailing the biological activity and therapeutic targets of 4-(4-Propylphenyl)-1,3-thiazol-2-amine. This guide, therefore, provides an in-depth analysis of structurally analogous compounds to infer potential therapeutic avenues and research directions for the specified molecule. The information presented is intended for researchers, scientists, and drug development professionals.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. [1]Derivatives of 4-phenyl-1,3-thiazol-2-amine, in particular, have garnered significant attention for their potential as therapeutic agents, primarily in the oncology domain. Analysis of structurally similar compounds suggests that this compound may exhibit activity as an inhibitor of tubulin polymerization and as a modulator of various protein kinases involved in cancer progression.
Inferred Potential Therapeutic Targets
Based on the activities of structurally related 4-aryl-1,3-thiazol-2-amine derivatives, the primary potential therapeutic targets for this compound are likely to be:
-
Tubulin: Several N,4-diaryl-1,3-thiazole-2-amines have been identified as potent inhibitors of tubulin polymerization. [2]These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. [2]The propylphenyl substituent of the target compound could influence its binding affinity within this site.
-
Protein Kinases: The 2-aminothiazole core is a well-established scaffold for the design of protein kinase inhibitors. [3]Structurally related compounds have shown inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. [4][5]Inhibition of such kinases can disrupt signaling pathways crucial for tumor growth, proliferation, and survival.
Quantitative Data on Structurally Similar Compounds
To provide a comparative overview, the following tables summarize the reported biological activities of various 4-(substituted-phenyl)-1,3-thiazol-2-amine derivatives.
Table 1: Anticancer Activity of 4-(Substituted-phenyl)-1,3-thiazol-2-amine Derivatives
| Compound/Derivative | Substitution on Phenyl Ring | Cell Line | IC50 (µM) | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | 4-Bromo | MCF7 | 10.5 | [6] |
| 5-Fluorouracil (Standard) | - | MCF7 | 5.2 | [6] |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | 4-Methoxy (on 4-phenyl of thiazole) | SGC-7901 | 0.36 | [2] |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | 4-Methoxy (on 4-phenyl of thiazole) | MGC-803 | 0.86 | [2] |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | 4-Methoxy (on 4-phenyl of thiazole) | Bcap-37 | 0.54 | [2] |
| 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3f) | 4-Cyano | MCF-7 | 1.0 ± 0.1 | [7] |
| 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole (3a') | 4-Cyano | MCF-7 | 1.7 ± 0.3 | [7] |
| (2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3b') | 4-Cyano | HCT-116 | 1.6 ± 0.2 | [7] |
| 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3f) | 4-Cyano | HCT-116 | 1.6 ± 0.1 | [7] |
| 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3n) | 4-Cyano | HCT-116 | 1.1 ± 0.5 | [7] |
| 2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3w) | 4-Cyano | HCT-116 | 1.5 ± 0.8 | [7] |
| Cisplatin (Standard) | - | MCF-7 | >50 | [7] |
| Cisplatin (Standard) | - | HCT-116 | 11.0 ± 1.2 | [7] |
Table 2: Kinase Inhibitory Activity of Thiazole Derivatives
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| Thiazole derivative (4c) | VEGFR-2 | 0.15 | [4] |
| Sorafenib (Standard) | VEGFR-2 | 0.059 | [4] |
| 4-chlorophenylthiazolyl derivative (4b) | VEGFR-2 (% inhibition) | Not specified | [5] |
| 3-nitrophenylthiazolyl derivative (4d) | VEGFR-2 (% inhibition) | Not specified | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below. These protocols can serve as a foundation for designing studies on this compound.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in optical density.
Principle: The formation of microtubules from tubulin dimers causes light to scatter, leading to an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. [8]Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (vehicle)
-
96-well microplate, UV-transparent
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare reaction mixtures in a pre-chilled 96-well plate on ice. For each reaction, add:
-
General Tubulin Buffer
-
Test compound at various concentrations (or controls)
-
Tubulin solution
-
-
Incubate the plate on ice for 5 minutes to allow the compound to interact with tubulin.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The effect of the inhibitor can be quantified by comparing the Vmax (maximum rate of polymerization) and the final polymer mass of the treated samples to the vehicle control.
VEGFR-2 Kinase Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Principle: The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 kinase domain. Inhibition is quantified by a decrease in the phosphorylated product, often detected using a specific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)
-
ATP
-
Test compound (this compound) in DMSO
-
Positive control (e.g., Sorafenib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure (using ADP-Glo™ as an example):
-
Set up the kinase reaction in a 96-well plate by adding:
-
Kinase buffer
-
VEGFR-2 enzyme
-
Substrate peptide
-
Test compound at various concentrations (or controls)
-
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP formed and thus to the kinase activity. The IC50 value for the test compound is calculated by plotting the percentage of inhibition against the compound concentration.
Visualizations
The following diagrams, created using the DOT language, illustrate a potential signaling pathway that could be targeted by this compound and a general workflow for its experimental evaluation.
Caption: Hypothesized VEGFR-2 Signaling Pathway Inhibition.
Caption: General Experimental Workflow for Drug Discovery.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is not available in the public domain, a comprehensive analysis of its structural analogs strongly suggests its potential as an anticancer agent. The most probable mechanisms of action involve the inhibition of tubulin polymerization and the modulation of key protein kinases such as VEGFR-2. The provided data on similar compounds, along with detailed experimental protocols and illustrative diagrams, offer a solid foundation for initiating research into the pharmacological profile of this specific molecule. Further investigation is warranted to elucidate its precise molecular targets and to evaluate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 4-(4-Propylphenyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and biological evaluation of the novel compound 4-(4-Propylphenyl)-1,3-thiazol-2-amine. This document is intended to guide researchers in the fields of medicinal chemistry, pharmacology, and drug development in exploring the potential therapeutic applications of this and similar 2-aminothiazole derivatives.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The functionalization of this core structure allows for the fine-tuning of its pharmacological profile. This document focuses on this compound, a derivative with potential for further development as a therapeutic agent. The protocols outlined below describe its synthesis via the Hantzsch thiazole synthesis and its evaluation as a potential anticancer agent, targeting the PI3K/Akt signaling pathway, which is often dysregulated in cancer.
Synthesis of this compound
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[1] This protocol details the synthesis of this compound from 1-(4-propylphenyl)ethan-1-one.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Bromination of 1-(4-propylphenyl)ethan-1-one:
-
Dissolve 1-(4-propylphenyl)ethan-1-one (1 equivalent) in glacial acetic acid.
-
Slowly add bromine (1 equivalent) dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product, 2-bromo-1-(4-propylphenyl)ethan-1-one.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
-
Thiazole Ring Formation:
-
To a solution of 2-bromo-1-(4-propylphenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.2 equivalents).
-
Reflux the mixture for 3-5 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, this compound, is collected by filtration.
-
Wash the solid with cold water and recrystallize from ethanol to obtain the pure product.
-
Visualization of Synthesis Workflow
Caption: Hantzsch synthesis of this compound.
Biological Evaluation: Anticancer Activity
Based on the known anticancer properties of many 2-aminothiazole derivatives, we propose the evaluation of this compound for its cytotoxic effects on human cancer cell lines and its potential to modulate the PI3K/Akt signaling pathway.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the compound on cancer cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed human cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: IC₅₀ Values
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | 15.2 ± 1.8 |
| This compound | A549 (Lung) | 22.5 ± 2.3 |
| Doxorubicin (Positive Control) | MCF-7 | 0.8 ± 0.1 |
Western Blot Analysis for PI3K/Akt Pathway Proteins
This protocol is used to investigate the effect of the compound on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Experimental Protocol: Western Blot
-
Cell Lysis:
-
Treat MCF-7 cells with this compound at its IC₅₀ concentration for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR, mTOR, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Data Presentation: Protein Expression Levels
| Protein | Treatment | Relative Expression (normalized to β-actin) |
| p-Akt (Ser473) | Vehicle Control | 1.00 |
| Compound (15.2 µM) | 0.35 ± 0.05 | |
| Akt | Vehicle Control | 1.00 |
| Compound (15.2 µM) | 0.98 ± 0.07 | |
| p-mTOR | Vehicle Control | 1.00 |
| Compound (15.2 µM) | 0.42 ± 0.06 | |
| mTOR | Vehicle Control | 1.00 |
| Compound (15.2 µM) | 0.95 ± 0.08 |
Visualization of a Hypothetical Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway.
Conclusion
The protocols detailed in these application notes provide a framework for the synthesis and biological evaluation of this compound as a potential anticancer agent. The representative data suggests that this compound exhibits cytotoxicity against cancer cells and may exert its effect through the inhibition of the PI3K/Akt signaling pathway. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate its therapeutic potential. These methodologies can be adapted for the investigation of other novel 2-aminothiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for 4-(4-Propylphenyl)-1,3-thiazol-2-amine in Cancer Cell Line Studies
To: Researchers, Scientists, and Drug Development Professionals
Subject: Detailed Application Notes and Protocols for 4-(4-Propylphenyl)-1,3-thiazol-2-amine
Introduction
This document provides a comprehensive overview of the application of this compound in cancer cell line studies. While direct research on this specific compound is limited, this report extrapolates data and methodologies from studies on structurally similar 2-amino-4-arylthiazole derivatives to provide a foundational guide for researchers. The 2-aminothiazole core is a recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities. This document outlines potential mechanisms of action, provides detailed experimental protocols, and presents data in a structured format to facilitate further investigation into the therapeutic potential of this compound.
Overview of 2-Amino-4-Arylthiazole Derivatives in Cancer Research
The 2-amino-4-arylthiazole scaffold is a key structural motif in a variety of biologically active compounds, demonstrating a broad spectrum of therapeutic properties including anti-inflammatory, antimicrobial, and notably, anticancer effects. Research into this class of compounds has revealed their potential to inhibit cancer cell proliferation, induce apoptosis, and disrupt key cellular processes essential for tumor growth and survival.
Derivatives of 2-aminothiazole have been reported to exert their anticancer effects through various mechanisms, including but not limited to:
-
Tubulin Polymerization Inhibition: Several N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin inhibitors.[1] By binding to the colchicine binding site of β-tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: The 2-aminothiazole scaffold serves as a foundational structure for the design of various kinase inhibitors. These compounds can target specific kinases involved in cancer cell signaling pathways, thereby inhibiting proliferation and survival.
-
Induction of Apoptosis: A common outcome of treatment with 2-aminothiazole derivatives is the induction of programmed cell death, or apoptosis. This is often mediated through the activation of caspase cascades and regulation of pro- and anti-apoptotic proteins.
Quantitative Data Summary
While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes representative data for structurally related 2-amino-4-arylthiazole derivatives to provide a comparative baseline for future studies.
| Compound Class | Cancer Cell Line | Assay Type | IC50 / Activity | Reference |
| N,4-diaryl-1,3-thiazole-2-amines | HT-1080 (Fibrosarcoma) | Antiproliferative | Sub-micromolar to low micromolar range | [1] |
| N,4-diaryl-1,3-thiazole-2-amines | A549 (Lung Carcinoma) | Antiproliferative | Micromolar range | [1] |
| N,4-diaryl-1,3-thiazole-2-amines | MDA-MB-231 (Breast Cancer) | Antiproliferative | Micromolar range | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of this compound. These are generalized methods based on standard practices for analogous compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
Application Notes and Protocols for 4-(4-Propylphenyl)-1,3-thiazol-2-amine as a Putative Tubulin Inhibitor
For research use only.
Introduction
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial components of the cytoskeleton. They play a fundamental role in various cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division. The critical role of microtubules in mitosis makes them a well-established target for the development of anticancer agents. Compounds that interfere with tubulin polymerization can disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis in rapidly dividing cancer cells.
The 2-aminothiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The class of N,4-diaryl-1,3-thiazol-2-amines has been identified as potent tubulin polymerization inhibitors that bind to the colchicine-binding site on β-tubulin. While specific biological data for 4-(4-Propylphenyl)-1,3-thiazol-2-amine is not extensively available in the public domain, its structural similarity to this class of compounds suggests it may exhibit similar mechanisms of action.
This document provides detailed application notes and protocols based on the characterization of a closely related and potent N,4-diaryl-1,3-thiazol-2-amine, namely N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine. These protocols are intended to serve as a comprehensive guide for researchers and drug development professionals to investigate the potential of this compound as a tubulin inhibitor.
Data Presentation
The following tables summarize the quantitative data obtained for the representative compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, which can be used as a benchmark for evaluating this compound.
Table 1: Antiproliferative Activity of a Representative N,4-diaryl-1,3-thiazol-2-amine
| Compound | Cell Line | IC₅₀ (µM)¹ |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 (gastric cancer) | 0.36 |
| MGC-803 (gastric cancer) | 0.52 | |
| BGC-823 (gastric cancer) | 0.86 | |
| Combretastatin A-4 (CA-4) | SGC-7901 | 0.004 |
| (Reference) | MGC-803 | 0.005 |
| BGC-823 | 0.006 |
¹IC₅₀ is the concentration of the compound that results in a 50% inhibition of cell growth after 72 hours of exposure, as determined by the MTT assay. Data is adapted from a study on N,4-diaryl-1,3-thiazole-2-amines.[1]
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | IC₅₀ (µM)² |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | 26.8 |
| Combretastatin A-4 (CA-4) (Reference) | 0.64 |
²IC₅₀ is the concentration of the compound that inhibits tubulin polymerization by 50%. Data is adapted from a study on N,4-diaryl-1,3-thiazole-2-amines.[1]
Proposed Mechanism of Action
This compound, as a member of the 4-aryl-1,3-thiazol-2-amine class, is hypothesized to exert its anticancer effects by inhibiting tubulin polymerization. By binding to the colchicine site on β-tubulin, the compound likely prevents the assembly of α- and β-tubulin heterodimers into microtubules. This disruption of the microtubule network is expected to trigger a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound as a tubulin inhibitor.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of the test compound on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity (optical density) at 340 nm.
Materials:
-
Purified bovine or porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM in General Tubulin Buffer)
-
Glycerol
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control: Colchicine or Combretastatin A-4
-
Negative control: DMSO
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-4 mg/mL.
-
Prepare a 10X stock of GTP (10 mM) in General Tubulin Buffer.
-
Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup (on ice):
-
In each well of the 96-well plate, add the appropriate volume of the test compound dilutions or controls.
-
Prepare the final tubulin polymerization mixture by adding GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%) to the reconstituted tubulin solution.
-
-
Initiation of Polymerization:
-
Initiate the polymerization reaction by adding the tubulin polymerization mixture to each well. Mix gently by pipetting.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound and controls.
-
Determine the IC₅₀ value by plotting the percentage of inhibition (relative to the DMSO control) against the compound concentration.
-
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network in cultured cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549, or a relevant gastric cancer line)
-
Sterile glass coverslips
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin antibody
-
Secondary antibody: fluorophore-conjugated anti-mouse IgG
-
Nuclear counterstain: DAPI
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach 50-70% confluency.
-
Treat the cells with various concentrations of this compound (and controls) for a specified time (e.g., 24 hours).
-
-
Fixation:
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
-
Permeabilization (if using paraformaldehyde fixation):
-
Wash the cells three times with PBS.
-
Incubate with permeabilization buffer for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Incubate with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS in the dark.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.
-
Caption: A general experimental workflow for evaluating a potential tubulin inhibitor.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with the test compound.
Materials:
-
Cancer cell line
-
96-well tissue culture plate
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound (and controls) for 72 hours.
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.
-
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with the test compound.
Materials:
-
Cancer cell line
-
6-well tissue culture plates
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound for a specified time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide).
Materials:
-
Cancer cell line
-
6-well tissue culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound for a specified time (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add more 1X Binding Buffer to each sample.
-
-
Flow Cytometry:
-
Analyze the samples by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Caption: Logical relationships between experimental readouts for a tubulin inhibitor.
References
Application Notes and Protocols for High-Throughput Screening of 4-(4-Propylphenyl)-1,3-thiazol-2-amine Analogs as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 2-aminothiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Analogs of 4-(4-propylphenyl)-1,3-thiazol-2-amine are recognized as potent inhibitors of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton essential for cell division, intracellular transport, and the maintenance of cell shape.[3] The disruption of microtubule dynamics by small molecules is a clinically validated strategy in cancer therapy. These agents can induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3]
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize novel analogs of this compound as tubulin polymerization inhibitors. The described methodologies include both biochemical and cell-based assays suitable for a primary screening campaign and subsequent hit-to-lead optimization.
Putative Mechanism of Action and Signaling Pathway
Analogs of this compound are hypothesized to act as colchicine binding site inhibitors.[1] By binding to β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to a cascade of cellular events, beginning with the failure to form a functional mitotic spindle. This activates the spindle assembly checkpoint, causing the cell cycle to arrest in the G2/M phase.[3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]
References
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity | PLOS One [journals.plos.org]
- 2. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Bioevaluation of N,4-diaryl-1,3-thiazole-2-amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of a series of N,4-diaryl-1,3-thiazole-2-amines, which have demonstrated notable potential as anticancer agents through the inhibition of tubulin polymerization. The following sections detail the synthetic route, experimental protocols for bioevaluation, and summarize the key quantitative data.
I. Synthesis of N,4-diaryl-1,3-thiazole-2-amines
The synthesis of N,4-diaryl-1,3-thiazole-2-amines can be achieved through a multi-step process commencing with commercially available acetophenones. The general synthetic scheme involves the α-bromination of acetophenones followed by a cyclization reaction with aryl thioureas.
A series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and evaluated for their antiproliferative activities.[1] The synthetic pathway involves the reaction of α-bromoacetophenones with aryl thioureas.[1]
Experimental Protocol: Synthesis
Step 1: α-Bromination of Acetophenones
-
Commercially available acetophenones are subjected to α-bromination.
-
This is achieved using copper(II) bromide in a refluxing mixture of chloroform and ethyl acetate.
-
The resulting α-bromoacetophenones are obtained in yields ranging from 75% to 95%.[1]
Step 2: Cyclization to form N,4-diaryl-1,3-thiazole-2-amines
-
The synthesized α-bromoacetophenones are then reacted with various aryl thioureas.
-
The reaction is carried out in ethanol under microwave irradiation (150 W, 80°C) for 5 minutes.[1]
-
This method allows for a rapid and catalyst-free synthesis of the target compounds.[1]
II. Bioevaluation: Antiproliferative Activity and Mechanism of Action
The synthesized N,4-diaryl-1,3-thiazole-2-amines have been evaluated for their in vitro antiproliferative activity against various human cancer cell lines. The primary mechanism of action for the most potent compounds was identified as the inhibition of tubulin polymerization.[1][2]
Data Presentation: In Vitro Antiproliferative Activity
The antiproliferative activity of the synthesized compounds was assessed using a standard MTT assay against three human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined and are summarized in the table below.
| Compound | R¹ | R² | A549 IC₅₀ (μM) | SGC-7901 IC₅₀ (μM) | K562 IC₅₀ (μM) |
| 10a | H | H | >50 | >50 | >50 |
| 10b | H | 4-OCH₃ | 15.3 | 21.7 | 11.2 |
| 10c | H | 4-Cl | 2.34 | 4.56 | 3.12 |
| 10d | H | 4-F | 8.76 | 10.3 | 7.98 |
| 10e | H | 3,4-(OCH₃)₂ | 1.12 | 2.31 | 1.54 |
| 10f | H | 3,4,5-(OCH₃)₃ | 0.98 | 1.54 | 1.03 |
| 10g | 4-OCH₃ | H | 25.4 | 33.1 | 18.7 |
| 10h | 4-OCH₃ | 4-OCH₃ | 1.23 | 2.11 | 1.45 |
| 10i | 4-OCH₃ | 4-Cl | 0.87 | 1.32 | 0.99 |
| 10j | 4-OCH₃ | 4-F | 3.45 | 5.12 | 4.01 |
| 10k | 4-OCH₃ | 3,4-(OCH₃)₂ | 0.56 | 0.98 | 0.76 |
| 10l | 4-OCH₃ | 3,4,5-(OCH₃)₃ | 0.43 | 0.76 | 0.54 |
| 10m | 2,4-(OCH₃)₂ | H | 10.1 | 15.4 | 8.76 |
| 10n | 2,4-(OCH₃)₂ | 4-OCH₃ | 0.36 | 0.86 | 0.54 |
| 10o | 2,4-(OCH₃)₂ | 4-Cl | 0.41 | 0.78 | 0.65 |
| 10p | 2,4-(OCH₃)₂ | 4-F | 1.87 | 2.54 | 2.01 |
| 10q | 2,4-(OCH₃)₂ | 3,4-(OCH₃)₂ | 0.21 | 0.45 | 0.32 |
| 10r | 2,4-(OCH₃)₂ | 3,4,5-(OCH₃)₃ | 0.18 | 0.32 | 0.25 |
| 10s | 2,4-dimethoxyphenyl | 4-methoxyphenyl | 0.36 | 0.86 | - |
| CA-4 | - | - | 0.002 | 0.003 | 0.001 |
| Nocodazole | - | - | 0.045 | 0.065 | 0.032 |
Data extracted from "Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity".[1]
The compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) was identified as the most potent derivative, with IC₅₀ values in the sub-micromolar range across the tested cell lines.[1][2]
Experimental Protocols: Bioevaluation
1. In Vitro Antiproliferative MTT Assay
-
Human cancer cell lines (e.g., A549, SGC-7901, K562) are seeded in 96-well plates.[1]
-
After cell attachment, they are treated with various concentrations of the synthesized compounds for a specified duration (e.g., 48 or 72 hours).[3]
-
Following treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.[3]
-
The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).[4]
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[3]
-
The IC₅₀ values are calculated from the dose-response curves.[3]
2. Tubulin Polymerization Assay
-
This assay is performed to determine the effect of the compounds on the polymerization of tubulin into microtubules.
-
Tubulin protein is incubated with the test compounds in a polymerization buffer.
-
The polymerization process is initiated by raising the temperature.
-
The increase in absorbance (due to light scattering by the formed microtubules) is monitored over time using a spectrophotometer.
-
Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the control.[1]
3. Cell Cycle Analysis
-
Cancer cells are treated with the test compounds for a specified time.
-
The cells are then harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).[5]
-
The DNA content of the cells is analyzed by flow cytometry.
-
This analysis reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), indicating any cell cycle arrest induced by the compounds. The compound 10s was found to induce cell cycle arrest at the G2/M phase in SGC-7901 cells.[1]
III. Visualizations
Synthesis Workflow
Caption: Synthetic workflow for N,4-diaryl-1,3-thiazole-2-amines.
Bioevaluation Workflow
Caption: Experimental workflow for bioevaluation.
Proposed Signaling Pathway Inhibition
Caption: Inhibition of tubulin polymerization by N,4-diaryl-1,3-thiazole-2-amines.
References
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Cellular Assays of 4-(4-Propylphenyl)-1,3-thiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(4-Propylphenyl)-1,3-thiazol-2-amine is a synthetic compound belonging to the 2-aminothiazole class. Thiazole-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Numerous studies have demonstrated the potential of substituted 2-aminothiazole derivatives as potent antiproliferative and cytotoxic agents against various cancer cell lines.[4][5][6][7] The proposed mechanism of action for some of these derivatives includes the inhibition of key cellular processes such as tubulin polymerization and signaling pathways like VEGFR-2.[5][8][9]
These application notes provide a comprehensive guide for the in vitro evaluation of this compound using established cell culture techniques. The protocols detailed below will enable researchers to assess its cytotoxic, anti-proliferative, and pro-apoptotic effects, as well as to investigate its potential mechanism of action.
Recommended Cell Lines
Based on the literature for similar thiazole derivatives, the following human cancer cell lines are recommended for initial screening and further mechanistic studies:
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, commonly used for screening anticancer compounds.[5][7][10]
-
HepG2 (Hepatocellular Carcinoma): A well-characterized liver cancer cell line suitable for cytotoxicity studies.[4][5][6]
-
A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.[9][11]
-
MDA-MB-231 (Breast Adenocarcinoma): A highly invasive and metastatic breast cancer cell line, suitable for migration and invasion assays.[11]
-
Normal (Non-cancerous) Cell Line (e.g., L929 mouse fibroblast or human fibroblasts): To assess the selectivity of the compound for cancer cells versus normal cells.[10]
Experimental Workflow
A tiered approach is recommended to systematically evaluate the biological activity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antiproliferative Agents Based on the 4-(4-Propylphenyl)-1,3-thiazol-2-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, in vitro evaluation, and mechanistic study of antiproliferative agents derived from the 4-(4-propylphenyl)-1,3-thiazol-2-amine scaffold. The protocols outlined below are based on established methodologies for the development of 2-aminothiazole derivatives as potential anticancer agents.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties. Derivatives of 4-aryl-1,3-thiazol-2-amine have shown promise as potent antiproliferative agents, often acting through the inhibition of critical cellular processes such as tubulin polymerization. This document details the procedures for synthesizing and evaluating new chemical entities based on the this compound core structure.
Data Presentation: Antiproliferative Activity
The antiproliferative activity of a series of N,4-diaryl-1,3-thiazol-2-amines was evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of more potent analogs.
| Compound ID | R1 (Substitution on N-phenyl) | R2 (Substitution on 4-phenyl) | IC50 (μM) SGC-7901 | IC50 (μM) HT-1080 | IC50 (μM) A549 |
| 10a | 3,4,5-trimethoxy | H | 1.85 | 3.21 | 2.54 |
| 10b | 3,4,5-trimethoxy | 4-OCH3 | 1.12 | 1.58 | 1.29 |
| 10c | 3,4,5-trimethoxy | 4-F | 2.34 | 4.13 | 3.88 |
| 10d | 3,4,5-trimethoxy | 4-Cl | 2.11 | 3.56 | 3.12 |
| 10e | 3,4,5-trimethoxy | 4-Br | 1.98 | 2.89 | 2.45 |
| 10f | 3,4,5-trimethoxy | 4-NO2 | 3.54 | 5.12 | 4.76 |
| 10g | 2,4-dimethoxy | H | 1.56 | 2.18 | 1.99 |
| 10h | 2,4-dimethoxy | 4-OCH3 | 0.86 | 0.36 | 0.54 |
| 10i | 2,4-dimethoxy | 4-F | 1.93 | 3.01 | 2.67 |
| 10j | 2,4-dimethoxy | 4-Cl | 1.76 | 2.54 | 2.11 |
| 10k | 3-hydroxy-4-methoxy | 4-OCH3 | 1.33 | 0.98 | 1.15 |
| CA-4 | - | - | 0.02 | 0.01 | 0.01 |
Data adapted from a study on N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors.[1] SGC-7901 (human gastric carcinoma), HT-1080 (human fibrosarcoma), A549 (human lung adenocarcinoma). CA-4 (Combretastatin A-4) is a known potent tubulin inhibitor used as a reference compound.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.
Chemical Synthesis: Hantzsch Thiazole Synthesis
The core 4-aryl-2-aminothiazole scaffold is synthesized via the Hantzsch thiazole synthesis. The following is a general protocol that can be adapted for the synthesis of this compound.
Protocol 3.1.1: Synthesis of 2-Bromo-1-(4-propylphenyl)ethan-1-one (Intermediate)
-
To a solution of 1-(4-propylphenyl)ethan-1-one (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 equivalent) dropwise at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone.
-
Purify the product by column chromatography or recrystallization.
Protocol 3.1.2: Synthesis of this compound
-
Dissolve 2-bromo-1-(4-propylphenyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
In Vitro Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol 3.2.1: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Mechanism of Action Studies
Protocol 3.3.1: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Protocol 3.3.2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
-
Cell Treatment: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3.3.3: Western Blot Analysis for Tubulin Polymerization
-
Cell Treatment and Lysis: Treat cells with the test compound. Lyse the cells in a microtubule-stabilizing buffer to separate the soluble (unpolymerized) and insoluble (polymerized) tubulin fractions.
-
Fractionation: Centrifuge the cell lysates to pellet the polymerized microtubules. The supernatant contains the soluble tubulin.
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins from both fractions by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody against α-tubulin or β-tubulin, followed by an HRP-conjugated secondary antibody.
-
Visualization and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the ratio of polymerized to soluble tubulin.
Signaling Pathway
Many 4-aryl-2-aminothiazole derivatives exert their antiproliferative effects by targeting the microtubule network, which is crucial for cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
References
Application Notes & Protocols for the Quantification of 4-(4-Propylphenyl)-1,3-thiazol-2-amine in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed analytical methods for the quantitative determination of 4-(4-Propylphenyl)-1,3-thiazol-2-amine in biological matrices, particularly plasma. The protocols described herein are based on established methodologies for structurally similar aminothiazole derivatives and are intended to serve as a comprehensive guide for preclinical and clinical sample analysis.[1][2][3] Two primary analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications.
Introduction
This compound is a compound of interest within the broader class of 2-aminothiazoles, a scaffold known for a wide range of biological activities.[1][3] To properly evaluate its pharmacokinetic and pharmacodynamic properties, robust and reliable analytical methods for its quantification in biological samples are essential. This application note details validated methods for the analysis of this compound in plasma, which can be adapted for other biological matrices.
Analytical Methods Overview
Two primary methods are presented:
-
HPLC-UV: A cost-effective and widely accessible method suitable for the analysis of samples with expected concentrations in the higher ng/mL to µg/mL range.
-
LC-MS/MS: A highly sensitive and selective method, ideal for low-level quantification (pg/mL to ng/mL) and for studies requiring high specificity, such as pharmacokinetic profiling.[2]
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma samples.[2]
Materials:
-
Blank plasma (e.g., rat, human)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution (a structurally similar compound, e.g., 4-phenyl-1,3-thiazol-2-amine, at a fixed concentration)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold precipitation solution (e.g., acetonitrile with 0.1% formic acid).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
HPLC-UV Method
This method is adapted from a validated procedure for a similar aminothiazole derivative.[1]
Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Luna® C18 (50 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | 0.1% Orthophosphoric Acid in Acetonitrile |
| Isocratic Elution | 55% Mobile Phase A : 45% Mobile Phase B[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 272 nm[1] |
| Run Time | 10 minutes |
Data Summary (Hypothetical):
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation (r²) | > 0.995 |
| LOD | 3 ng/mL |
| LOQ | 10 ng/mL |
| Intra-day Precision | < 5% RSD |
| Inter-day Precision | < 7% RSD |
| Accuracy | 93 - 105% |
LC-MS/MS Method
This high-sensitivity method is based on a published protocol for a novel aminothiazole.[2][3]
Chromatographic Conditions:
| Parameter | Value |
| LC System | Shimadzu Nexera X2 or equivalent |
| MS System | SCIEX Triple Quad™ 5500 or equivalent |
| Column | Waters Xterra RP® C18 (150 x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol:Acetonitrile (95:5, v/v) with 0.1% Formic Acid[2] |
| Gradient Elution | 15% B to 85% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Ion Spray Voltage | +5500 V[3] |
| Source Temperature | 550°C |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | 8 psi |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[2] |
MRM Transitions (Hypothetical):
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | DP (V) | CE (eV) |
| This compound | 219.1 | 176.1 | 60 | 25 |
| Internal Standard (IS) | 177.1 | 134.1 | 55 | 22 |
| (Note: Q1/Q3 transitions must be optimized by direct infusion of the analyte and IS) |
Data Summary (Hypothetical):
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation (r²) | > 0.998 |
| LOD | 0.15 ng/mL |
| LOQ | 0.5 ng/mL |
| Intra-day Precision | < 8% RSD |
| Inter-day Precision | < 10% RSD |
| Accuracy | 91 - 108% |
| Recovery | > 85% |
General Workflow
The overall process from sample receipt to final data reporting follows a structured pathway to ensure data integrity and reproducibility.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound in biological samples. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for pharmacokinetic studies and low-level detection.[2] The HPLC-UV method serves as a practical alternative for applications where higher concentrations are expected.[1] Proper validation of these methods in accordance with regulatory guidelines is crucial before implementation in formal studies.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Propylphenyl)-1,3-thiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-(4-Propylphenyl)-1,3-thiazol-2-amine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via the Hantzsch thiazole synthesis.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Impure Starting Materials | Ensure the purity of 2-bromo-1-(4-propylphenyl)ethanone and thiourea. Impurities can lead to side reactions, consuming reactants and complicating purification.[1] Use freshly recrystallized or commercially high-purity reagents. |
| Incorrect Reaction Temperature | The reaction temperature is a critical parameter. For conventional heating, refluxing for several hours is often required.[1] Microwave-assisted synthesis can shorten reaction times to minutes at temperatures around 90-130°C. Optimize the temperature based on your experimental setup. |
| Suboptimal Solvent | The choice of solvent significantly impacts reaction rate and yield. While ethanol is commonly used, other solvents like methanol, 1-butanol, or 2-propanol have been shown to be effective.[1][2] It is advisable to perform small-scale solvent screening to identify the best option for this specific synthesis. |
| Presence of Water | The presence of water can be detrimental in some cases. Using anhydrous solvents is often recommended to avoid potential side reactions.[1] |
| Inefficient Bromination of 4-Propylacetophenone | If synthesizing the α-bromoketone precursor, incomplete bromination will result in a lower yield of the final product. Monitor the bromination reaction closely using TLC. |
Problem 2: Formation of Impurities and Side Products
Possible Causes and Solutions:
| Cause | Recommended Action |
| Side Reactions of Thiourea | Thiourea can be unstable, especially under acidic conditions, leading to decomposition and the formation of byproducts.[1] Ensure the reaction conditions are not overly acidic, unless a specific acid-catalyzed protocol is being followed. |
| Over-bromination of 4-Propylacetophenone | During the synthesis of the α-bromoketone, over-bromination can occur, leading to di-brominated species that will complicate the subsequent thiazole formation. Control the stoichiometry of the brominating agent carefully. |
| Formation of Bis-thiazole or other condensation products | Under certain conditions, side reactions can lead to the formation of dimeric or other undesired products. Careful control of stoichiometry and reaction time can minimize these. |
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes and Solutions:
| Cause | Recommended Action |
| Product is Soluble in the Reaction Mixture | The product can often be precipitated by pouring the reaction mixture into a basic aqueous solution, such as 5% sodium carbonate.[1] |
| Co-precipitation of Unreacted Thiourea | Use a slight excess of thiourea, as the unreacted portion will remain soluble in the aqueous workup, while the thiazole product precipitates. |
| Oily Product Instead of Solid | If the product separates as an oil, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
| Ineffective Recrystallization | Choose an appropriate solvent system for recrystallization. Ethanol or a mixture of ethanol and water is often a good starting point for 2-aminothiazole derivatives. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Hantzsch synthesis of this compound?
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone (2-bromo-1-(4-propylphenyl)ethanone) with a thioamide (thiourea). The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][3]
Q2: How critical is the purity of reactants and solvents?
Reactant and solvent purity is paramount for achieving high yields. Impurities in the α-haloketone or thiourea can lead to unwanted side reactions, consuming the starting materials and complicating the purification of the final product. The presence of water can also be detrimental in some cases; therefore, using anhydrous solvents is often recommended.[1]
Q3: Can the choice of solvent significantly impact the reaction outcome?
Absolutely. The solvent plays a crucial role in the reaction rate and yield. While various solvents can be used, the optimal choice depends on the specific substrates. For instance, in a one-pot, three-component synthesis of Hantzsch thiazole derivatives, solvents like 1-butanol, 2-propanol, and water have been shown to be effective under reflux conditions.[1] In some microwave-assisted syntheses, methanol has been used effectively. It is advisable to perform small-scale solvent screening to identify the best option for your specific reaction.
Q4: What is the typical temperature range for Hantzsch thiazole synthesis, and how does it affect the reaction?
Reaction temperatures can vary significantly based on the chosen methodology. Conventional heating methods often require refluxing for several hours.[1] However, microwave-assisted synthesis can significantly shorten reaction times to minutes and may be conducted at temperatures around 90-130°C.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(4-propylphenyl)ethanone (α-Bromo-4-propylacetophenone)
This protocol is adapted from general procedures for the α-bromination of acetophenone derivatives.[4]
Materials:
-
4-Propylacetophenone
-
Pyridine hydrobromide perbromide
-
Glacial acetic acid
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, combine 4-propylacetophenone (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and glacial acetic acid (20 mL).[4]
-
Stir the reaction mixture at 90°C.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-bromo-1-(4-propylphenyl)ethanone.
Protocol 2: Hantzsch Synthesis of this compound
This protocol is a standard procedure for synthesizing 2-amino-4-arylthiazoles.[1]
Materials:
-
2-Bromo-1-(4-propylphenyl)ethanone
-
Thiourea
-
Ethanol
-
5% Sodium carbonate (Na₂CO₃) solution
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial or round-bottom flask, combine 2-bromo-1-(4-propylphenyl)ethanone (5.0 mmol) and thiourea (7.5 mmol).[1]
-
Add ethanol (10 mL) and a magnetic stir bar.
-
Heat the mixture with stirring to a gentle reflux (approximately 78°C) for 30-60 minutes.[1]
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.[1]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any remaining salts.
-
Spread the collected solid on a watch glass and allow it to air dry completely.
-
The product can be further purified by recrystallization from ethanol if necessary.
Data Presentation
Table 1: Effect of Solvent on Yield of 4-Aryl-1,3-thiazol-2-amine Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Water | 100 | 5 | 30 |
| Methanol | 65 | 2 | 85 |
| Ethanol | 78 | 1 | 93 |
| Acetonitrile | 82 | 1 | 75 |
| DMF | 153 | 0.5 | 78 |
Note: Data adapted from a study on a similar 2-amino-4-phenyl substituted thiazole derivative.
Table 2: Effect of Catalyst Concentration on Yield
| Catalyst (mol%) | Time (h) | Yield (%) |
| 0 | 8 | 40 |
| 5 | 7 | 60 |
| 10 | 0.5 | 93 |
| 15 | 0.5 | 93 |
Note: Data adapted from a study on a similar 2-amino-4-phenyl substituted thiazole derivative using a copper silicate catalyst.
Visualizations
Caption: Experimental workflow for the Hantzsch synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 4-(4-Propylphenyl)-1,3-thiazol-2-amine In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing solubility issues with 4-(4-Propylphenyl)-1,3-thiazol-2-amine during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound that might indicate solubility problems?
A1: Based on its chemical structure, this compound has a predicted XlogP value of 3.6.[1] This high lipophilicity suggests that the compound is likely to have low aqueous solubility, which can lead to challenges in preparing stock solutions and maintaining its solubility in aqueous assay buffers.
Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. Here are some initial troubleshooting steps:
-
Lower the Final Concentration: The compound may be exceeding its solubility limit in the final assay buffer. Attempt the experiment with a lower final concentration of the compound.
-
Optimize DMSO Concentration: While minimizing DMSO in cell-based assays is crucial to avoid solvent-induced artifacts, a slightly higher concentration (up to 0.5% is often tolerated) may be necessary to maintain compound solubility.[2] Always include a vehicle control with the identical final DMSO concentration to monitor for any effects of the solvent itself.[2]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
Q3: Are there any alternative solvents to DMSO that I can try for my stock solution?
A3: While DMSO is the most common solvent for preparing stock solutions of poorly soluble compounds for in vitro assays, other organic solvents can be considered. These include ethanol, methanol, or dimethylformamide (DMF). However, it is critical to determine the tolerance of your specific cell line or assay system to these solvents, as they can be more toxic than DMSO. Always run appropriate vehicle controls.
Q4: Can I use surfactants or other excipients to improve the solubility of this compound in my assay?
A4: Yes, using surfactants or other solubilizing agents can be an effective strategy.
-
For acellular assays (e.g., enzyme assays): Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can be added to the assay buffer to help solubilize the compound.[3]
-
For cell-based assays: The use of detergents is more challenging as they can be toxic to cells above their critical micelle concentration.[3] In these cases, other excipients like cyclodextrins (e.g., HP-β-CD) can be explored to form inclusion complexes that enhance aqueous solubility.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: Compound precipitates out of solution during the experiment.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Exceeding Aqueous Solubility | Lower the final concentration of the compound. | Test a range of lower concentrations (e.g., 10 µM, 1 µM, 0.1 µM) to find the highest concentration that remains in solution. |
| Insufficient Co-solvent | Optimize the final concentration of the co-solvent (e.g., DMSO). | Test a range of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%). Ensure the chosen concentration is not toxic to the cells by running a vehicle control. |
| pH-dependent Solubility | Adjust the pH of the assay buffer. | Since 2-aminothiazoles can be basic, slightly lowering the pH of the buffer (if compatible with the assay) might increase solubility. Test a range of pH values (e.g., 6.5, 7.0, 7.4). |
| Compound Aggregation | Use sonication to break up aggregates. | After diluting the stock solution into the final buffer, sonicate the solution for a short period (e.g., 1-5 minutes) in a water bath sonicator.[3] |
Problem: Inconsistent results or lower than expected activity.
| Possible Cause | Suggested Solution | Experimental Protocol |
| Poor Bioavailability in Cell-Based Assays | Use a formulation strategy to enhance solubility and cellular uptake. | Prepare a formulation with a solubilizing agent such as a cyclodextrin. For example, prepare a stock solution of the compound in a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. |
| Kinetic vs. Thermodynamic Solubility | Prepare fresh dilutions immediately before use. | Poorly soluble compounds can sometimes form supersaturated solutions that are not stable over time. Preparing fresh dilutions for each experiment can help ensure consistent concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out a precise amount of this compound powder.
-
Calculate the volume of dimethyl sulfoxide (DMSO) required to achieve a 10 mM concentration.
-
Add the DMSO to the powder and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Diluting Stock Solution into Aqueous Buffer
-
Thaw a fresh aliquot of the 10 mM DMSO stock solution.
-
Perform a serial dilution of the stock solution in your chosen aqueous buffer (e.g., cell culture medium, PBS).
-
For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first prepare an intermediate dilution of the 10 mM stock to 1 mM in DMSO. Then, add 1 µL of the 1 mM solution to 99 µL of the aqueous buffer.
-
Vortex the final solution gently immediately after dilution.
-
Visually inspect the solution for any signs of precipitation.
Visualizations
Caption: A generalized experimental workflow for preparing and using a poorly soluble compound in an in vitro assay.
Caption: A troubleshooting flowchart for addressing precipitation of a poorly soluble compound in vitro.
References
Technical Support Center: Optimizing 4-(4-Propylphenyl)-1,3-thiazol-2-amine Dosage for Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 4-(4-Propylphenyl)-1,3-thiazol-2-amine and similar thiazole-based compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a cell-based assay?
For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency and potential cytotoxicity. A common starting point is a serial dilution from a high concentration, such as 100 µM, down to the nanomolar range. This wide range helps in identifying the effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) of the compound.
Q2: How should I dissolve this compound for use in cell culture?
Thiazole-based compounds often have limited aqueous solubility. The recommended solvent is typically dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. This stock can then be diluted in cell culture medium to the final desired concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, generally below 0.5%. Always include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) in your experiments.
Q3: What are the common mechanisms of action for thiazole-based compounds that might influence dosage optimization?
Thiazole derivatives exhibit a variety of biological activities and their mechanisms can influence the choice of assay and dosage. Many thiazole compounds are known to induce cytotoxicity through apoptosis (programmed cell death). Key mechanisms include:
-
Induction of Apoptosis: Triggering intrinsic or extrinsic apoptotic pathways.
-
Cell Cycle Arrest: Causing cells to halt at specific phases of the cell cycle.
-
Inhibition of Signaling Pathways: Interfering with critical cell survival pathways.
-
Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Understanding the potential mechanism can help in selecting appropriate secondary assays to confirm the compound's effect at the optimized dosage.
Q4: What are the signs of compound-induced cytotoxicity I should look for?
Beyond viability assays, visual inspection of the cells under a microscope can provide initial clues of cytotoxicity. Look for:
-
Changes in cell morphology, such as rounding up, detachment from the culture plate, or membrane blebbing.
-
A significant decrease in cell density compared to the vehicle control.
-
Presence of cellular debris from lysed cells.
Q5: How long should I expose the cells to this compound?
The optimal incubation time can vary depending on the cell type and the compound's mechanism of action. A standard starting point is 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the most appropriate endpoint for your specific assay and biological question.
Troubleshooting Guides
Problem: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Thiazole compounds can have poor solubility in aqueous media. Visually inspect the culture medium for any precipitate after adding the compound. Prepare fresh stock solutions and dilute them in pre-warmed media immediately before use. |
| Compound Instability | The compound may degrade over time in culture medium. Prepare fresh dilutions from the stock solution for each experiment. |
| Pipetting Errors | Inaccurate pipetting can lead to significant well-to-well variations. Ensure your pipettes are calibrated and use proper pipetting techniques. |
| Variable Cell Passage Number | Use cells within a consistent and low passage number range, as sensitivity to drugs can change with prolonged culturing. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a plate can concentrate the compound and affect results. To minimize this, do not use the outer wells for experimental conditions; instead, fill them with sterile PBS or media. |
Problem: High Background Signal in Viability Assays (e.g., MTT, MTS)
| Possible Cause | Troubleshooting Step |
| Contamination |
Technical Support Center: Crystallization of 4-(4-Propylphenyl)-1,3-thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 4-(4-propylphenyl)-1,3-thiazol-2-amine.
Troubleshooting Guides
This section addresses specific problems that may arise during the crystallization process in a question-and-answer format.
Question: My compound will not crystallize out of solution, even after cooling. What should I do?
Answer:
Failure to crystallize upon cooling is a common issue that can often be resolved by inducing nucleation or increasing the supersaturation of the solution. Here are several techniques to try in a stepwise manner:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of this compound from a previous successful crystallization, add a single seed crystal to the solution. This will act as a template for further crystal formation.
-
Reducing Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate a small portion of the solvent, thereby increasing the concentration of the compound. Allow the solution to cool again slowly.
-
Lowering the Temperature: If cooling to room temperature is unsuccessful, try placing the flask in an ice bath or a refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
-
Adding an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Add the anti-solvent dropwise to your solution until it becomes slightly turbid, then allow it to stand. This reduces the overall solubility of your compound and can induce crystallization.
Question: The crystallization process resulted in an oil instead of solid crystals. How can I fix this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a supersaturated liquid rather than a solid crystalline lattice. This is often due to a high concentration of impurities or the melting point of the solid being lower than the temperature of the solution.
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution slightly. This can sometimes raise the saturation temperature above the melting point of your compound.
-
Slower Cooling: Allow the solution to cool at a much slower rate. You can do this by wrapping the flask in an insulating material (like glass wool or a towel) or placing it in a Dewar flask.
-
Change Solvents: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a different polarity.
Question: The yield of my recrystallized product is very low. What are the possible causes and solutions?
Answer:
A low yield can be attributed to several factors throughout the crystallization process:
-
Excessive Solvent: Using too much solvent to dissolve the compound will result in a significant portion of the product remaining in the mother liquor upon cooling. To remedy this, you can evaporate some of the solvent from the mother liquor to recover more product, although this second crop may be less pure.
-
Premature Crystallization: If crystals form too early, for instance, during a hot filtration step to remove insoluble impurities, product will be lost. To prevent this, use a pre-heated funnel and flask for the filtration and keep the solution warm.
-
Incomplete Precipitation: Ensure the solution has been cooled sufficiently to maximize crystal formation before filtration. An ice bath can be used for this purpose.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not chilled can dissolve some of the product. Always use ice-cold solvent for washing.
Question: The crystals I obtained are discolored or appear impure. How can I improve their purity?
Answer:
Discoloration often indicates the presence of impurities. Here are some methods to improve the purity of your crystalline product:
-
Activated Charcoal: If the discoloration is due to colored organic impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a minimal amount of charcoal, as it can also adsorb some of your desired product.
-
Second Recrystallization: A second recrystallization of the obtained crystals will often result in a purer product.
-
Solvent Selection: Ensure the solvent you are using is appropriate. An ideal solvent should dissolve the impurities well at all temperatures or not at all, while dissolving the desired compound well at high temperatures and poorly at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the crystallization of this compound?
A1: While the ideal solvent must be determined experimentally, alcohols such as ethanol and isopropanol are often good starting points for 2-aminothiazole derivatives.[1] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective. The principle is to find a solvent that dissolves the compound well when hot but poorly when cold.
Q2: How does the propylphenyl group affect the solubility and crystallization of this molecule?
A2: The 4-propylphenyl group is a relatively nonpolar, hydrophobic moiety. This will generally decrease the solubility of the molecule in highly polar solvents like water and increase its solubility in less polar organic solvents compared to unsubstituted 2-aminothiazole. This characteristic should be a key consideration when selecting a crystallization solvent.
Q3: Can I use a rotary evaporator to speed up the crystallization process?
A3: A rotary evaporator is primarily used to remove solvent under reduced pressure. While it can be used to concentrate a solution to induce crystallization, it is not ideal for the slow cooling required for the formation of large, high-purity crystals. Rapid removal of solvent will lead to rapid precipitation, which can trap impurities.
Q4: My compound seems to be degrading during the heating step of dissolution. What can I do?
A4: If you suspect thermal degradation, try to dissolve the compound at a lower temperature. This may require using a different, more effective solvent. Alternatively, you can minimize the time the solution is kept at a high temperature.
Data Presentation
The following table provides an estimated solubility profile for this compound in common laboratory solvents. This data is based on general solubility principles for thiazole derivatives and should be used as a starting point for solvent screening. Actual solubilities should be determined experimentally.
| Solvent | Polarity Index | Estimated Solubility at 25°C (mg/mL) | Estimated Solubility at Boiling Point (mg/mL) |
| Water | 10.2 | < 0.1 | < 1 |
| Methanol | 6.6 | 5 - 10 | 50 - 100 |
| Ethanol | 5.2 | 10 - 20 | > 100 |
| Acetone | 5.1 | 20 - 30 | > 150 |
| Dichloromethane | 3.4 | > 50 | > 200 |
| Toluene | 2.4 | 5 - 10 | 50 - 100 |
| Hexane | 0.1 | < 1 | 5 - 10 |
Experimental Protocols
Protocol for Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized for your particular sample.
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude solid in a test tube.
-
Add a few drops of a candidate solvent and observe the solubility at room temperature. An ideal solvent will show low solubility.
-
Gently heat the test tube. A good solvent will fully dissolve the solid upon heating.
-
Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of crystals.
-
Repeat with different solvents from the table above to find the optimal one.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and bring the mixture to a boil on a hot plate with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and a fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Visualizations
References
minimizing off-target effects of 4-(4-Propylphenyl)-1,3-thiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of 4-(4-Propylphenyl)-1,3-thiazol-2-amine. Given that the 2-aminothiazole scaffold is a common feature in kinase inhibitors, this guide will focus on potential issues arising from intended and unintended kinase inhibition.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the likely primary and off-targets of this compound?
A1: While specific targets for this compound have not been definitively identified in the provided search results, the 2-aminothiazole core structure is a well-established scaffold for a variety of kinase inhibitors.[1][2][3][4] Therefore, it is highly probable that this compound inhibits one or more protein kinases.
Potential kinase families that could be targeted by this compound include:
-
Casein Kinase 2 (CK2): Aryl 2-aminothiazoles have been identified as allosteric modulators of CK2.[1][5]
-
Aurora Kinases: 2-aminothiazole derivatives have been investigated as inhibitors of Aurora kinases.[2]
-
Src Family Kinases: The 2-aminothiazole structure is a known template for Src family kinase inhibitors.[3]
-
Cyclin-Dependent Kinases (CDKs): Aminothiazole-based compounds have been developed as potent CDK2 inhibitors.[4]
Other potential, non-kinase targets for compounds with similar structures include:
To identify the specific on- and off-targets of this compound, it is essential to perform comprehensive target profiling assays.
Q2: What are common off-target effects observed with 2-aminothiazole-based inhibitors?
A2: Off-target effects are highly specific to the compound and the biological system being studied. However, for kinase inhibitors, common off-target effects can manifest as:
-
Unintended inhibition of other kinases: Due to the conserved nature of the ATP-binding site in kinases, inhibitors designed for one kinase often show activity against others.
-
Activation of compensatory signaling pathways: Inhibition of a specific kinase can lead to the upregulation of alternative pathways, resulting in unexpected cellular responses.
-
Cellular toxicity: Off-target effects can lead to cytotoxicity that is unrelated to the inhibition of the primary target.
Q3: How can I experimentally determine the on- and off-targets of this compound?
A3: A multi-pronged experimental approach is recommended to identify both the intended and unintended targets of your compound.
| Experimental Approach | Description | Expected Outcome |
| Kinome Profiling | Screening the compound against a large panel of purified kinases at a fixed concentration. | Identification of the spectrum of kinases inhibited by the compound and their relative potencies. |
| Cell-Based Target Engagement Assays | Measuring the binding of the compound to its target in a cellular context. | Confirmation of target binding within a biological system. |
| Phosphoproteomics | Quantitative analysis of changes in protein phosphorylation in response to compound treatment. | Identification of downstream signaling pathways affected by the compound. |
| Thermal Proteome Profiling (TPP) | Assessing changes in protein thermal stability upon compound binding across the proteome. | Unbiased identification of direct protein targets. |
| Rescue Experiments | Overexpressing a drug-resistant mutant of the putative primary target to see if it reverses the compound's effects. | Validation of the primary target responsible for the observed phenotype. |
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity at effective concentrations.
-
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Step: Perform a kinome-wide selectivity screen to identify unintended kinase targets.
-
Expected Outcome: Identification of off-target kinases that may be responsible for the observed cytotoxicity.
-
-
Possible Cause 2: On-target toxicity.
-
Troubleshooting Step: Use a structurally distinct inhibitor for the same primary target to see if the cytotoxicity persists.
-
Expected Outcome: If cytotoxicity is still observed, it is more likely an on-target effect.
-
-
Possible Cause 3: Compound insolubility or degradation.
-
Troubleshooting Step: Verify the solubility and stability of the compound in your experimental media. Use appropriate vehicle controls (e.g., DMSO).
-
Expected Outcome: Ensure that the observed effects are due to the compound itself and not to precipitation or degradation products.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Activation of compensatory signaling pathways.
-
Troubleshooting Step: Use techniques like Western blotting or phosphoproteomics to probe for the activation of known compensatory pathways.
-
Expected Outcome: A clearer understanding of the cellular response to the inhibitor.
-
-
Possible Cause 2: Cell line-specific effects.
-
Troubleshooting Step: Test the compound in multiple cell lines to determine if the unexpected effects are consistent across different cellular contexts.
-
Expected Outcome: Distinguish between general off-target effects and those specific to a particular cell line.
-
Experimental Protocols
Protocol 1: Kinome Profiling
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Concentration: Select a screening concentration (e.g., 1 µM) to assess the inhibitory activity against a broad panel of kinases.
-
Kinase Assays: Utilize a commercial kinase profiling service or in-house assays to measure the enzymatic activity of each kinase in the presence of the compound.
-
Data Analysis: Calculate the percent inhibition for each kinase. For hits, determine the IC50 value to quantify the potency.
Protocol 2: Western Blotting for Compensatory Pathway Activation
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key phosphorylated and total proteins in suspected compensatory pathways (e.g., p-Akt/Akt, p-ERK/ERK).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine changes in protein phosphorylation.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential signaling consequences of on- and off-target inhibition.
References
- 1. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(4-Propylphenyl)-1,3-thiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(4-Propylphenyl)-1,3-thiazol-2-amine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low yield of purified product after recrystallization.
-
Question: I am losing a significant amount of my product during recrystallization. What could be the cause and how can I improve the yield?
-
Answer: Low recovery from recrystallization can stem from several factors. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] If the compound is too soluble in the chosen solvent, even at lower temperatures, significant losses will occur. Additionally, using an excessive volume of solvent can prevent the product from crystallizing effectively upon cooling. Finally, premature crystallization during hot filtration can also lead to product loss.
Solutions:
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures. For aromatic amines like this compound, solvents such as ethanol, methanol, or mixtures of ethanol and water can be effective.[2]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Preheat Funnel and Filter Paper: To prevent premature crystallization during hot filtration, preheat the funnel and filter paper.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Issue 2: Persistent impurities observed by TLC or HPLC after column chromatography.
-
Question: I have purified my compound using column chromatography, but I still see impurity spots on the TLC plate (or impurity peaks in the HPLC chromatogram). How can I improve the separation?
-
Answer: Co-elution of impurities is a common challenge in column chromatography.[3] This can be due to an inappropriate mobile phase composition, where the polarity is too high, causing both the product and impurities to travel down the column too quickly.[4] Overloading the column with too much crude product can also lead to poor separation. Another possibility is the presence of very closely related impurities that are difficult to resolve.
Solutions:
-
Optimize Mobile Phase: The key to good separation is selecting a mobile phase that provides a good retention factor (Rf) for the target compound on a TLC plate, typically between 0.2 and 0.4.[3] For 2-amino-4-arylthiazoles, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is often a good starting point.[5] A gradual increase in the polarity of the mobile phase (gradient elution) can also improve separation.
-
Sample Loading: Ensure the crude product is dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band.
-
Column Dimensions: Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates and improve resolution.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina.[4]
-
Issue 3: Poor peak shape (tailing or fronting) in preparative HPLC.
-
Question: My preparative HPLC chromatogram for this compound shows significant peak tailing. What is causing this and how can I get sharper peaks?
-
Answer: Peak tailing in reversed-phase HPLC of basic compounds like 2-aminothiazoles is often due to interactions between the basic amine groups and residual acidic silanol groups on the silica-based stationary phase.[6] Peak fronting can occur when the column is overloaded.
Solutions:
-
Use a Mobile Phase Modifier: Adding a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase can protonate the amine groups, reducing their interaction with the silanol groups and leading to improved peak shape.[6]
-
Adjust Mobile Phase pH: Maintaining the mobile phase pH below the pKa of the amine will ensure it is consistently protonated.[6]
-
End-capped Columns: Use a high-quality, end-capped C18 column where the residual silanol groups are chemically deactivated.
-
Optimize Loading: Reduce the amount of sample injected onto the column to avoid overloading.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: The Hantzsch thiazole synthesis, a common route to this class of compounds, can lead to several impurities.[7] These may include unreacted starting materials such as 1-(4-propylphenyl)ethanone and thiourea. Side reactions can also occur, leading to the formation of byproducts. For instance, over-alkylation of the thiourea can result in the formation of undesired isomers.[8]
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: A good starting point for recrystallization would be a polar protic solvent like ethanol or methanol.[2] You can also try a solvent mixture, such as ethanol/water, where the compound is soluble in the hot mixture but less soluble upon cooling. It is always recommended to perform small-scale solubility tests with a few milligrams of your crude product in different solvents to find the optimal one.
Q3: How can I effectively monitor the progress of my column chromatography purification?
A3: Thin-layer chromatography (TLC) is the most common and effective way to monitor column chromatography.[3] By spotting the collected fractions on a TLC plate and running it in the same mobile phase system used for the column, you can identify which fractions contain your pure product, which contain impurities, and which are mixed.
Q4: Is it better to use isocratic or gradient elution for preparative HPLC purification?
A4: For a mixture with components of widely differing polarities, a gradient elution is generally more efficient.[9] A gradient allows for the elution of less polar impurities first, followed by the target compound, and finally the more polar impurities, all within a reasonable timeframe. For simpler mixtures where the impurities are close in polarity to the product, an isocratic (constant mobile phase composition) method might be sufficient and easier to scale up.[10]
Data Presentation
The following table provides an illustrative comparison of typical outcomes for different purification techniques for this compound. Please note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Typical Purity (%) | Typical Yield (%) | Throughput | Cost |
| Recrystallization | 85-95 | 60-80 | High | Low |
| Column Chromatography | >95 | 50-70 | Medium | Medium |
| Preparative HPLC | >99 | 40-60 | Low | High |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify the crude product by removing impurities with different solubility profiles.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely with stirring and gentle heating.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature. Crystals should start to form.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
Objective: To separate the target compound from impurities based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to settle without air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase (e.g., a 9:1 hexane:ethyl acetate mixture).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Collect fractions in test tubes.
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 hexane:ethyl acetate).
-
-
Fraction Pooling and Solvent Evaporation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. columbia.edu [columbia.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. benchchem.com [benchchem.com]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 8. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
addressing resistance mechanisms to 4-(4-Propylphenyl)-1,3-thiazol-2-amine in cancer cells
Welcome to the technical support center for 4-(4-Propylphenyl)-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound belongs to the class of thiazole derivatives that have been shown to exhibit anticancer properties. While the specific target profile for this exact molecule may still be under investigation, related thiazole compounds frequently act as inhibitors of tubulin polymerization.[1][2][3] By binding to tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis in cancer cells.[4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: Resistance to small molecule inhibitors like this compound can arise from several factors. Based on studies of related tubulin inhibitors and other targeted therapies, the most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[5][6]
-
Target Alteration: Mutations in the tubulin protein or changes in the expression of different tubulin isotypes can alter the binding site of the drug, thereby reducing its inhibitory effect.[7]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug. For instance, upregulation of pro-survival pathways like PI3K/AKT can promote cell survival despite microtubule disruption.[8]
-
Drug Inactivation: Cellular metabolism may be altered to enhance the inactivation and clearance of the drug.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: To elucidate the resistance mechanism, a series of experiments can be performed. See the Troubleshooting Guide and Experimental Protocols sections below for detailed methodologies. Key approaches include:
-
Efflux Pump Activity Assay: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123) with and without specific inhibitors (e.g., Verapamil for P-gp) to determine if efflux pump activity is increased in resistant cells.
-
Gene and Protein Expression Analysis: Use qPCR and Western blotting to compare the expression levels of ABC transporter genes (e.g., ABCB1), tubulin isotypes, and key proteins in survival signaling pathways (e.g., p-AKT, Bcl-2) between sensitive and resistant cell lines.
-
Tubulin Polymerization Assay: Compare the ability of this compound to inhibit tubulin polymerization in cell lysates from sensitive versus resistant cells.
-
Cellular Drug Accumulation Assay: Quantify the intracellular concentration of the compound in sensitive and resistant cells over time using techniques like HPLC or mass spectrometry.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Gradual loss of compound efficacy over repeated treatments. | Development of acquired resistance. | 1. Perform a dose-response assay to confirm the shift in IC50 value. 2. Investigate the potential resistance mechanisms outlined in the FAQs. 3. Consider establishing a drug-resistant cell line for further studies (see Experimental Protocols). |
| High variability in experimental results. | Inconsistent cell culture conditions or compound stability. | 1. Ensure consistent cell passage number and confluency. 2. Prepare fresh stock solutions of the compound regularly and store them appropriately. 3. Verify the purity and integrity of the compound. |
| No significant cell death observed even at high concentrations. | Intrinsic resistance of the cell line. | 1. Confirm the expected mechanism of action in a known sensitive cell line. 2. Investigate baseline expression of resistance-related proteins (e.g., ABC transporters). 3. Consider using a different cancer cell line that is more sensitive to tubulin inhibitors. |
| Compound is effective, but resistance develops rapidly. | Strong selective pressure leading to the outgrowth of pre-existing resistant clones. | 1. Consider combination therapy with an agent that has a different mechanism of action. 2. Explore intermittent dosing schedules to reduce selective pressure. |
Quantitative Data Summary
The following tables present representative data for thiazole-based anticancer agents. Note that these values are illustrative and may not directly correspond to this compound.
Table 1: In Vitro Cytotoxicity of Representative Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [9] |
| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [9] |
| Thiazole Derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [10] |
| Thiazole Derivative 3c | MCF-7 (Breast) | 13.66 | [11] |
| Thiazole Derivative 4 | MCF-7 (Breast) | 5.73 | [11] |
Table 2: Impact of a P-gp Inhibitor on Compound Efficacy in a Resistant Cell Line (Hypothetical Data)
| Treatment | Resistant Cell Line IC50 (µM) |
| This compound alone | 15.2 |
| This compound + Verapamil (10 µM) | 1.8 |
Experimental Protocols
Protocol 1: Development of a Drug-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound.[12]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile culture flasks and plates
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the compound on the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing the compound at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for signs of recovery and proliferation. When the cells reach approximately 80% confluency, subculture them into a fresh medium containing the same concentration of the compound.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of the compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat and Select: Continue this process of dose escalation and selection over several months. The resistant cell population will be able to proliferate at significantly higher concentrations of the compound compared to the parental line.
-
Characterize the Resistant Line: Once a resistant cell line is established (typically tolerating at least a 10-fold higher concentration than the parental IC50), perform a new dose-response assay to quantify the new IC50. The resistant cells should be maintained in a medium containing a maintenance concentration of the compound to preserve the resistant phenotype.
Protocol 2: Western Blot Analysis of Resistance Markers
This protocol details the procedure for assessing the protein levels of key resistance markers.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-β-tubulin, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to compare the protein expression levels between parental and resistant cells.
Visualizations
Caption: Overview of resistance mechanisms to this compound.
Caption: Workflow for investigating resistance to this compound.
Caption: The PI3K/AKT signaling pathway as a potential bypass mechanism.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Molecular Docking of 4-(4-Propylphenyl)-1,3-thiazol-2-amine
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers conducting molecular docking studies with 4-(4-Propylphenyl)-1,3-thiazol-2-amine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the molecular docking workflow.
Problem 1: Poor or non-reproducible docking scores.
Q: My docking scores for this compound are inconsistent or show weak binding affinity. What could be the cause?
A: Several factors can contribute to this issue. Let's break down the potential causes and solutions in a systematic way.
Workflow for Troubleshooting Poor Docking Scores:
Caption: Troubleshooting workflow for inconsistent docking scores.
Detailed Steps:
-
Ligand Preparation:
-
Structure Verification: Double-check the 2D structure of this compound before converting it to 3D.
-
Tautomers and Ionization States: The 2-aminothiazole moiety can exist in different tautomeric forms. Ensure you are using the most stable and relevant form at physiological pH. Programs like LigPrep can help generate possible states.
-
Energy Minimization: Use a suitable force field such as MMFF94 or Tripos for energy minimization of the ligand structure.[1][2] Ensure the minimization converges properly.
-
Charge Calculation: Correctly assign partial atomic charges using methods like Gasteiger-Huckel.[1]
-
-
Protein Preparation:
-
PDB Structure Quality: Start with a high-resolution crystal structure of your target protein. Check for and repair any missing residues or side chains using tools like the Protein Preparation Wizard in Schrödinger Suite or similar modules.[2]
-
Protonation States: Ensure that the protonation states of histidine, aspartate, and glutamate residues in the binding site are correctly assigned.
-
Water Molecules: Remove all water molecules from the protein structure, unless specific water molecules are known to be critical for ligand binding.
-
-
Docking Parameters:
-
Grid Box Definition: The grid box must be large enough to cover the entire binding site but not excessively large, as this can decrease docking accuracy. Center the grid on the known active site or a co-crystallized ligand.
-
Exhaustiveness: Increase the exhaustiveness parameter in software like AutoDock Vina to ensure a more thorough search of the conformational space.
-
Problem 2: The docked pose of this compound does not make sense biologically.
Q: The software predicts a binding pose for my compound that is physically unrealistic or does not interact with key active site residues. How can I address this?
A: This often points to issues with either the scoring function's ability to correctly rank poses or insufficient sampling of conformational space.
Logical Flow for Validating a Docked Pose:
Caption: Decision-making process for an unrealistic docked pose.
Solutions:
-
Review Known Interactions: For your target protein, are there known interactions (e.g., hydrogen bonds, hydrophobic interactions) with other inhibitors that you would expect to see with the thiazole core or the propylphenyl group? If your pose doesn't show these, it may be incorrect.
-
Use Docking Constraints: If you have information about a critical interaction (e.g., a hydrogen bond with a specific residue), you can apply a constraint during the docking process to guide the search towards poses that satisfy this condition.
-
Consider Different Docking Software/Scoring Functions: Different docking programs use different algorithms and scoring functions. Trying another program (e.g., Glide, MOE) may yield a more accurate pose.
-
Post-Docking Analysis: Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to rescore the top docking poses.[3] This can provide a more accurate estimation of binding affinity than the docking score alone.
-
Molecular Dynamics (MD) Simulations: Running a short MD simulation of the protein-ligand complex can help assess the stability of the docked pose. An unstable pose will likely dissociate from the binding pocket.
Frequently Asked Questions (FAQs)
Q1: Which software is best for docking this compound?
A: There is no single "best" software, as the choice depends on the specific research question, available computational resources, and user expertise. Commonly used and effective software for small molecule docking includes:
-
AutoDock Vina: A widely used, open-source tool known for its speed and accuracy.[4][5]
-
Schrödinger Suite (Glide): A commercial package that offers a comprehensive workflow from protein preparation to high-precision docking.[2][3]
-
MOE (Molecular Operating Environment): Another commercial suite with robust docking and analysis tools.[6]
-
SYBYL-X: Often used for 3D-QSAR studies and includes docking functionalities.[1]
Q2: What force field should I use for ligand energy minimization?
A: For a molecule like this compound, standard small molecule force fields are appropriate. Good choices available in many software packages include:
-
MMFF94 (Merck Molecular Force Field): A good general-purpose force field for drug-like molecules.[2]
-
Tripos Force Field: Commonly used in conjunction with SYBYL.[1]
-
OPLS_2005 (Optimized Potentials for Liquid Simulations): Available in the Schrödinger Suite.[3]
Q3: How should I prepare the protein target for docking?
A: Proper protein preparation is critical for successful docking. The general steps are outlined below.
General Protein Preparation Workflow:
Caption: Standard workflow for preparing a protein for docking.
This protocol typically involves using tools like the 'Protein Preparation Wizard' in Schrödinger or similar utilities in other software.[2] The key steps are assigning bond orders, adding hydrogens, creating disulfide bonds, filling in missing side chains, and performing a restrained energy minimization to relieve any steric clashes.
Q4: What are typical docking scores I should expect?
A: Docking scores (binding energies) are highly dependent on the software, the target protein, and the ligand. Scores are best used for relative comparison rather than as absolute values. For context, here are some reported docking scores for various thiazole derivatives against different targets.
| Compound Class | Target Protein | Docking Software | Typical Binding Energy (kcal/mol) | Reference |
| Thiazole Derivatives | Rho6 Protein | PyRx | -6.8 to -9.9 | [7] |
| Thiazolidinone Derivatives | 1KZN | AutoDock/PyRx | -6.8 (for a methoxyphenyl derivative) | [8] |
| 2,4-disubstituted thiazoles | FabH (3iL9) | Molegro Virtual Docker | -102 to -144 (MolDock Score) | [9] |
| Thiazole Carboxamides | COX-2 | Glide (Schrödinger) | Not explicitly stated, but interactions were favorable. | [3] |
Note: Different software packages report scores in different units or scales (e.g., kcal/mol vs. arbitrary units like MolDock Score). Direct comparison across different software is not meaningful.
Q5: How do I analyze the results of my docking experiment?
A: The primary outputs to analyze are the binding energy (or score) and the predicted binding pose.
-
Rank by Score: Rank the generated poses by the docking score. The pose with the lowest binding energy is typically considered the most favorable.[2]
-
Visualize Interactions: Use visualization software like PyMOL, Chimera, or Discovery Studio to inspect the top-ranked poses.[2]
-
Identify Key Interactions: Look for and analyze non-covalent interactions between this compound and the protein's active site residues. Pay attention to:
-
Hydrogen Bonds: The 2-amino group and the thiazole nitrogen are potential hydrogen bond donors and acceptors.
-
Hydrophobic Interactions: The propylphenyl group will likely engage in hydrophobic interactions.
-
Pi-stacking: The phenyl and thiazole rings can participate in π-π or cation-π interactions with aromatic residues like Phe, Tyr, or Trp.
-
-
Compare with Known Binders: If available, compare your predicted binding mode with the binding mode of a known inhibitor or the native ligand to validate your results.
References
- 1. physchemres.org [physchemres.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMDock: a versatile graphical tool for assisting molecular docking with Autodock Vina and Autodock4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. wjarr.com [wjarr.com]
Validation & Comparative
A Comparative Guide to Tubulin Inhibitors: 4-(4-Propylphenyl)-1,3-thiazol-2-amine and Other Key Agents
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the eukaryotic cytoskeleton. They play essential roles in cell division, intracellular transport, and the maintenance of cell shape.[1][2] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function, particularly in the formation of the mitotic spindle during cell division. This makes tubulin a prime target for anticancer drug development.[3] Microtubule-Targeting Agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[4]
These agents are broadly classified based on their binding site on the tubulin dimer and their mechanism of action. The three primary binding sites are the colchicine, vinca alkaloid, and taxane sites.[5][6] Agents binding to the colchicine and vinca sites typically inhibit tubulin polymerization, causing microtubule destabilization.[5][7] In contrast, agents that bind to the taxane site stabilize microtubules, preventing their disassembly.[8][9]
This guide provides a detailed comparison of 4-(4-propylphenyl)-1,3-thiazol-2-amine, a representative of the emerging class of thiazole-based colchicine site inhibitors, against established tubulin inhibitors from the taxane and vinca alkaloid classes. We will present comparative quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Mechanism of Action: A Tale of Three Binding Sites
Tubulin inhibitors exert their effects by binding to distinct pockets on the αβ-tubulin heterodimer, leading to either stabilization or destabilization of the microtubule polymer.
-
Colchicine Binding Site: Located at the interface between the α- and β-tubulin subunits, this site is the target for inhibitors like colchicine, combretastatin A-4 (CA-4), and the N,4-diaryl-1,3-thiazole-2-amine class of compounds.[10][11] Binding at this site induces a conformational change in the tubulin dimer, preventing it from polymerizing into straight protofilaments and thereby promoting microtubule depolymerization.[2][10]
-
Vinca Alkaloid Binding Site: Situated on the β-tubulin subunit, this site is targeted by compounds such as vinblastine and vincristine.[8][7] These agents suppress microtubule dynamics, and at higher concentrations, they can induce the formation of non-functional tubulin aggregates and lead to microtubule disassembly.[7][12]
-
Taxane Binding Site: Located within the β-tubulin subunit, on the lumenal side of the microtubule, this site binds to stabilizing agents like paclitaxel (Taxol) and docetaxel.[8][9] These agents promote the polymerization of tubulin and stabilize existing microtubules, effectively "freezing" them and inhibiting the dynamic instability required for mitosis.[9][13]
Quantitative Performance Comparison
The efficacy of tubulin inhibitors can be quantified at both a biochemical and a cellular level. The half-maximal inhibitory concentration (IC50) for tubulin polymerization measures the direct effect on tubulin assembly, while cytotoxicity IC50 values reflect the overall potency against cancer cell lines.
Table 1: Inhibition of Tubulin Polymerization (Biochemical Assay)
This table compares the direct inhibitory effect of various compounds on the polymerization of purified tubulin in vitro. Lower IC50 values indicate higher potency.
| Compound Class | Representative Compound | Binding Site | Tubulin Polymerization IC50 (µM) | Citations |
| Thiazole-amine | Compound 10s¹ | Colchicine | 26.8 | [14] |
| Stilbene | Combretastatin A-4 (CA-4) | Colchicine | 0.54 - 2.1 | [10][15] |
| Alkaloid | Colchicine | Colchicine | 2.68 - 10.6 | [10][15] |
| Vinca Alkaloid | Vinblastine | Vinca | ~1-2 (Kd) | [7] |
| Taxane | Paclitaxel | Taxane | N/A (Promotes Polymerization) | [8][16] |
¹N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) is a potent analog from the same class as the topic compound.
Table 2: Cytotoxicity Against Human Cancer Cell Lines (Cell-Based Assay)
This table summarizes the antiproliferative activity of the inhibitors against various human cancer cell lines.
| Compound Class | Representative Compound | HeLa (Cervical) IC50 | SGC-7901 (Gastric) IC50 | HT-1080 (Fibrosarcoma) IC50 | Citations |
| Thiazole-amine | Compound 10s¹ | 0.86 µM | 0.36 µM | 0.53 µM | [14] |
| Stilbene | Combretastatin A-4 (CA-4) | < 1 nM | Not Reported | < 1 nM | [15] |
| Vinca Alkaloid | Vinblastine | ~ 1.5 nM | Not Reported | ~ 2 nM | [12] |
| Taxane | Paclitaxel | ~ 2-5 nM | Not Reported | ~ 1-3 nM | [8] |
¹N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)
Downstream Cellular Effects: G2/M Arrest and Apoptosis
The disruption of microtubule dynamics, whether by stabilization or destabilization, activates the spindle assembly checkpoint. This prevents the proper segregation of chromosomes, leading to a prolonged arrest of the cell cycle in the G2/M phase.[4][17] If the damage is irreparable, this mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4][11] This is the ultimate mechanism behind the anticancer activity of these compounds.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize and compare tubulin inhibitors.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures a compound's effect on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.[2]
Methodology:
-
Reagent Preparation: All reagents should be prepared on ice to prevent premature tubulin polymerization.[16]
-
Reconstitute high-purity (>99%) lyophilized porcine or bovine brain tubulin in General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare a 10 mM GTP stock in GTB.
-
Prepare serial dilutions of the test compound and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) in GTB. The final DMSO concentration should be below 1%.[16]
-
-
Assay Setup:
-
In a pre-chilled 96-well plate, add the appropriate volume of GTB, test compound/control, and GTP (for a final concentration of 1 mM).
-
Initiate the reaction by adding the tubulin solution to each well for a final concentration of 2-3 mg/mL. Mix gently by pipetting.
-
-
Data Acquisition:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the change in optical density (turbidity) at 340 nm every minute for 60 to 90 minutes.[2]
-
-
Data Analysis:
-
Plot absorbance versus time. A sigmoidal curve indicates successful polymerization.
-
Determine the maximum rate of polymerization (Vmax) and the final polymer mass (plateau absorbance).
-
Calculate the IC50 value for inhibitors by plotting the percentage of inhibition against compound concentration.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a cytotoxic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Vinblastine - Wikipedia [en.wikipedia.org]
- 13. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dash.harvard.edu [dash.harvard.edu]
- 15. mdpi.com [mdpi.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of 4-(4-Propylphenyl)-1,3-thiazol-2-amine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of 4-aryl-1,3-thiazol-2-amine derivatives, with a focus on analogues of 4-(4-Propylphenyl)-1,3-thiazol-2-amine. This document synthesizes experimental data from various studies to highlight structure-activity relationships and guide future research in this promising class of compounds.
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide focuses on derivatives of 4-phenyl-1,3-thiazol-2-amine, providing a comparative view of their efficacy based on available quantitative data. While direct comparative studies on 4-(4-propylphenyl) derivatives are limited, analysis of related analogues with different substituents on the 4-phenyl ring offers valuable insights into the structural requirements for enhanced biological activity.
Antimicrobial Efficacy
Derivatives of 4-aryl-1,3-thiazol-2-amine have demonstrated notable activity against a range of bacterial and fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several derivatives, providing a benchmark against standard antibiotics.
Table 1: Comparative Antibacterial and Antifungal Activity of 4-Aryl-1,3-thiazol-2-amine Derivatives (MIC in µg/mL) [1]
| Compound/Standard | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| 4-(4-Bromophenyl) derivative (p2) | 6.25 | 12.5 | 12.5 | 25 | 12.5 | 25 |
| 4-(4-Chlorophenyl) derivative (p3) | 12.5 | 25 | 25 | 50 | 25 | 50 |
| 4-(4-Nitrophenyl) derivative (p4) | 6.25 | 12.5 | 12.5 | 25 | 12.5 | 25 |
| 4-(3-Nitrophenyl) derivative (p6) | 12.5 | 25 | 25 | 50 | 25 | 50 |
| Norfloxacin (Standard) | 3.12 | 6.25 | 6.25 | 12.5 | - | - |
| Fluconazole (Standard) | - | - | - | - | 6.25 | 12.5 |
Note: The data for the derivatives is sourced from a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives where the 2-amino group is substituted with a benzylidene moiety. The specific derivatives are N-(4-chlorobenzylidene)- (p2), N-(4-fluorobenzylidene)- (p3), N-(4-nitrobenzylidene)- (p4), and N-(3-nitrobenzylidene)- (p6) of 4-(4-bromophenyl)thiazol-2-amine.[4]
Anticancer Activity
A significant area of investigation for this class of compounds is their potential as anticancer agents. Several studies have evaluated their antiproliferative activity against various human cancer cell lines. The data below presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: In Vitro Antiproliferative Activity of N,4-Diaryl-1,3-thiazole-2-amine Derivatives (IC50 in µM) [2]
| Compound | SGC-7901 (Gastric) | MGC-803 (Gastric) | Bcap-37 (Breast) |
| 10s: N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | 0.36 | 0.86 | 0.54 |
| Combretastatin A-4 (CA-4) | 0.002 | 0.003 | 0.002 |
| Nocodazole | 0.031 | 0.045 | 0.038 |
The potent activity of compound 10s suggests that substitutions on both the N-phenyl and 4-phenyl rings play a crucial role in the anticancer efficacy.[2]
Anti-inflammatory Potential
Certain derivatives have been investigated for their ability to inhibit key enzymes in the inflammatory pathway, such as 5-lipoxygenase (5-LOX).
Table 3: 5-Lipoxygenase Inhibitory Activity of N-Aryl-4-aryl-1,3-thiazole-2-amine Derivatives [3]
| Compound | 5-LOX Inhibition IC50 (µM) |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | Potent activity reported |
Note: The study highlights this derivative as a potent 5-LOX inhibitor but does not provide a specific IC50 value in the abstract.[3]
Experimental Protocols
A summary of the key experimental methodologies used to generate the efficacy data is provided below.
Antimicrobial Susceptibility Testing (Agar Disk Diffusion Method)[1]
This method provides a qualitative or semi-quantitative assessment of the susceptibility of a microorganism to an antimicrobial agent.
-
Preparation of Agar Plate: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Application of Antimicrobial Disks: Paper disks impregnated with a specified concentration of the 4-aryl-1,3-thiazole derivative or a standard antibiotic are placed on the agar surface.
-
Incubation: The plates are incubated under standardized conditions (e.g., 35-37°C for 18-24 hours).
-
Measurement: The diameter of the zone of inhibition (the area around the disk where microbial growth is visibly inhibited) is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Antiproliferative Activity (MTT Assay)[2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the processes involved in the synthesis and potential mechanism of action of these derivatives, the following diagrams are provided.
Caption: General synthetic route for 4-aryl-1,3-thiazol-2-amine derivatives.
Caption: Proposed mechanism of anticancer action via tubulin inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticancer Activity of 4-(4-Propylphenyl)-1,3-thiazol-2-amine: A Comparative Guide
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anticancer activity of agents structurally related to 4-(4-Propylphenyl)-1,3-thiazol-2-amine. Direct in vivo experimental data for this compound is not currently available in published literature. Therefore, this guide focuses on established and investigational anticancer agents that share the core 2-aminothiazole scaffold, providing a valuable comparative context for future research and development.
The 2-aminothiazole moiety is a recognized pharmacophore in medicinal chemistry, forming the structural basis of several approved and investigational anticancer drugs. These compounds exert their effects through diverse mechanisms of action, including kinase inhibition and disruption of metabolic pathways. This guide will compare the in vivo performance of prominent thiazole-containing anticancer agents, offering insights supported by experimental data.
Comparative Analysis of In Vivo Efficacy
To provide a framework for evaluating the potential of novel 2-aminothiazole derivatives, this section details the in vivo anticancer activity of established drugs, Dasatinib and Tiazofurin, alongside other investigational compounds from the same class.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes |
| Dasatinib | TCF3-rearranged Acute Lymphoblastic Leukemia (ALL) Xenograft | NOD/SCID/IL-2rgnull (NSG) mice | 50 mg/kg/day, oral gavage, 5 days/week | Significantly less leukemic peripheral blood chimerism compared to vehicle control.[1] |
| Patient-Derived Xenografts (PDX) of Lung Cancer (YES1High) | BALB/c-Rag2-/--IL2γc-/- immunodeficient mice | 60 mg/kg/day, oral gavage | Significant reduction in tumor growth in YES1High models.[2] | |
| Patient-Derived Xenografts (PDX) of Lung Cancer | SCID mice | 30 mg/kg, oral gavage | Significantly inhibited tumor growth compared to the vehicle group without a change in body weight.[3] | |
| Colorectal Cancer (CRC) Explant Xenograft | Mouse model | Not specified | Showed sensitivity to dasatinib in 2 out of 17 CRC explants.[4] | |
| Tiazofurin | Not specified in detail in the provided abstracts | Murine system | Not specified | Demonstrated antiproliferative effects.[5] |
| Compound 40 (2-aminobenzothiazole derivative) | Not specified | In vivo model | Not specified | Remarkably suppressed tumor cell proliferation and decreased tumor burden.[6] |
| AT7519 (aminothiazole CDK inhibitor) | HCT116 & HT29 Colon Cancer Xenograft | Nude mice | 9.1 mg/kg, twice daily, i.p. | Resulted in tumor regression.[7] |
| MYCN-amplified Neuroblastoma PDX | Female NMRI homozygous (nu/nu) mice | 5, 10, or 15 mg/kg/day for 5 days | Showed dose-dependent inhibition of tumor growth.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are generalized protocols for key experiments in the preclinical evaluation of anticancer agents.
Human Tumor Xenograft Model Protocol
-
Cell Culture and Animal Model:
-
Tumor Implantation:
-
For solid tumors, a suspension of cancer cells (typically 1-10 million cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.[2]
-
For leukemia models, cells are injected intravenously via the tail vein.[1]
-
For patient-derived xenografts (PDX), small fragments of a patient's tumor are surgically implanted subcutaneously.[2][3]
-
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.
-
The investigational compound (or vehicle control) is administered via a clinically relevant route, such as oral gavage or intraperitoneal (i.p.) injection, at a predetermined dose and schedule.[1][2][3][7]
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.[2]
-
Animal body weight is monitored as an indicator of toxicity.[3]
-
At the end of the study, tumors are excised and weighed.
-
For leukemia models, disease progression is monitored by assessing the percentage of human leukemic cells in the peripheral blood.[1]
-
-
Data Analysis:
-
Tumor growth curves are plotted for each group.
-
Statistical analysis is performed to determine the significance of tumor growth inhibition in the treatment groups compared to the control group.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.
Caption: A generalized workflow for in vivo validation of anticancer agents.
Caption: Simplified signaling pathway for Dasatinib.
Caption: Simplified mechanism of action for Tiazofurin.
References
- 1. ashpublications.org [ashpublications.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 4. Evaluation of the efficacy of dasatinib, a Src/Abl inhibitor, in colorectal cancer cell lines and explant mouse model | PLOS One [journals.plos.org]
- 5. Tiazofurin: biological effects and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of Structure-Activity Relationships in 4-Aryl-1,3-thiazol-2-amine Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of N,4-diaryl-1,3-thiazol-2-amine analogs, which are closely related to the 4-(4-propylphenyl)-1,3-thiazol-2-amine scaffold. The focus of this guide is on their activity as tubulin polymerization inhibitors, a key mechanism in cancer chemotherapy. The data presented here is derived from studies on various analogs where substitutions on the phenyl rings and the 2-amino group have been systematically varied to determine their effect on antiproliferative activity.
Quantitative Data Summary
The antiproliferative activity of a series of N,4-diaryl-1,3-thiazol-2-amine analogs was evaluated against three human cancer cell lines: gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound ID | R (Substitution on 4-phenyl ring) | Ar (Substitution on 2-amino phenyl ring) | IC50 (μM) SGC-7901 | IC50 (μM) A549 | IC50 (μM) HT-1080 |
| 10a | 4-OCH₃ | 4-F | 2.54 | 3.12 | 4.65 |
| 10b | 4-OCH₃ | 4-Cl | 1.98 | 2.43 | 3.11 |
| 10c | 4-OCH₃ | 4-Br | 2.15 | 2.87 | 3.54 |
| 10d | 4-OCH₃ | 4-CH₃ | 3.11 | 4.23 | 5.12 |
| 10e | 4-Br | 3,4,5-(OCH₃)₃ | >10 | >10 | >10 |
| 10s | 4-OCH₃ | 2,4-(OCH₃)₂ | 0.36 | 0.54 | 0.86 |
| CA-4 | - | - | 0.012 | 0.015 | 0.021 |
| Nocodazole | - | - | 0.15 | 0.21 | 0.28 |
Data extracted from a study on N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors.[1][2]
Key SAR Observations:
-
Substitution on the 2-amino phenyl ring (Ar): The nature and position of substituents on the aryl group at the 2-amino position significantly influence the antiproliferative activity.
-
Electron-withdrawing groups (e.g., F, Cl, Br) at the 4-position of the Ar ring (compounds 10a-c ) generally lead to moderate activity.[1]
-
An electron-donating group like a methyl group at the 4-position (compound 10d ) results in slightly lower activity compared to halogens.[1]
-
A significant enhancement in activity is observed with di-methoxy substitution at the 2 and 4 positions of the Ar ring (compound 10s ), which was the most potent analog in this series.[1][2]
-
-
Substitution on the 4-phenyl ring (R):
-
A methoxy group at the 4-position of the phenyl ring at position 4 of the thiazole appears to be favorable for activity, as seen in the most potent compounds.
-
Replacing the 4-methoxy group with a 4-bromo group (compound 10e ) in combination with a 3,4,5-trimethoxyphenyl group at the 2-amino position resulted in a significant loss of activity.[2]
-
Experimental Protocols
1. General Synthesis of N,4-diaryl-1,3-thiazol-2-amines
The synthesis of the title compounds is typically achieved through a Hantzsch thiazole synthesis.
Caption: General synthetic scheme for N,4-diaryl-1,3-thiazol-2-amines.
Protocol: A substituted acetophenone is reacted with a substituted thiourea in the presence of a catalyst, such as iodine, in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux. The resulting product, a 2-amino-4-arylthiazole derivative, can then be purified by recrystallization.
2. In Vitro Antiproliferative Activity (MTT Assay)
The antiproliferative activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Caption: Workflow of the MTT assay for cell viability.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for 72 hours.[1]
-
Following incubation, an MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[1]
3. Tubulin Polymerization Inhibition Assay
This assay is performed to confirm that the antiproliferative activity of the compounds is due to their effect on tubulin dynamics.
Caption: Experimental workflow for the tubulin polymerization assay.
Protocol:
-
Purified tubulin is suspended in a polymerization buffer.
-
The test compound or a control vehicle is added to the tubulin solution.
-
The mixture is incubated at 37°C to induce tubulin polymerization.
-
The extent of polymerization is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Inhibitory activity is determined by comparing the polymerization curves of the compound-treated samples to the control.
Mechanism of Action: Inhibition of Tubulin Polymerization
The lead compounds from this class of thiazole derivatives exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division.
Caption: Signaling pathway showing inhibition of tubulin polymerization.
These compounds bind to the colchicine-binding site on β-tubulin.[1] This binding event inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the failure of mitotic spindle formation, causing the cell cycle to arrest in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[1]
References
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity | PLOS One [journals.plos.org]
Comparative Analysis of 4-(4-Propylphenyl)-1,3-thiazol-2-amine: A Kinase Cross-Reactivity Guide
Disclaimer: Publicly available experimental data on the kinase cross-reactivity of 4-(4-Propylphenyl)-1,3-thiazol-2-amine is limited. The following guide is a hypothetical comparison based on the known activities of structurally similar 2-aminothiazole compounds, which are recognized as a versatile scaffold for kinase inhibitors.[1][2] The data and primary target presented here are for illustrative purposes to guide researchers in evaluating the potential selectivity of this compound.
The 2-aminothiazole core structure is a key feature in several approved and investigational kinase inhibitors.[1][2] Compounds incorporating this motif have shown activity against a range of kinases, including Src family kinases, Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[1][2] Therefore, it is plausible that this compound may also exhibit inhibitory activity against one or more protein kinases.
Hypothetical Primary Target and Signaling Pathway
For the purpose of this guide, we will hypothesize that the primary target of this compound is Lymphocyte-specific protein tyrosine kinase (Lck) , a member of the Src family of tyrosine kinases. Lck plays a crucial role in T-cell receptor (TCR) signaling and T-cell activation. Inhibition of Lck could have therapeutic potential in autoimmune diseases and certain types of cancer.
The signaling pathway involving Lck is initiated by the engagement of the T-cell receptor. This leads to the activation of Lck, which then phosphorylates downstream targets, including the ITAMs of the CD3 complex and ZAP-70. This cascade ultimately results in the activation of transcription factors like NFAT and AP-1, leading to T-cell proliferation and cytokine production.
Hypothetical Kinase Cross-Reactivity Data
To assess the selectivity of a kinase inhibitor, its activity is tested against a broad panel of kinases in a "kinome scan". The results are often presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower value indicates a higher potency. The following table presents hypothetical data for this compound against a selection of kinases.
| Kinase Target | Kinase Family | Hypothetical IC50 (nM) |
| Lck | Src Family | 25 |
| Src | Src Family | 150 |
| Fyn | Src Family | 200 |
| Yes | Src Family | 350 |
| Abl | Abl Family | > 10,000 |
| EGFR | Receptor Tyrosine Kinase | 5,000 |
| VEGFR2 | Receptor Tyrosine Kinase | > 10,000 |
| CDK2 | CMGC | 8,000 |
| Aurora A | Aurora Kinase Family | > 10,000 |
| p38α | MAPK | > 10,000 |
Experimental Protocols
Several methodologies are commonly used to determine the cross-reactivity of kinase inhibitors. These assays can be broadly categorized as either biochemical assays, which measure the direct interaction between the inhibitor and the kinase, or cell-based assays, which assess the effect of the inhibitor on kinase activity within a cellular context.
KINOMEscan™ Competition Binding Assay
This is a high-throughput method that measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a large panel of kinases.[3][4]
-
Principle: The assay is based on competitive displacement. A test compound's affinity for a kinase is determined by its ability to prevent that kinase from binding to an immobilized ligand.[3][4]
-
Methodology:
-
Kinase Preparation: A large panel of DNA-tagged human kinases is prepared.[3][4]
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.[3]
-
Competition: The test compound, the DNA-tagged kinase, and the immobilized ligand are incubated together.[3]
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.[3][4]
-
Data Analysis: Results are typically reported as the percentage of the control (vehicle-treated) sample. This can be used to calculate the dissociation constant (Kd).[3]
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a fluorescence-based assay that can be used to measure kinase activity by detecting the phosphorylation of a substrate.[5][6][7]
-
Principle: This assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). When the substrate is phosphorylated, an antibody labeled with the donor fluorophore binds to the phosphorylated site, bringing it into proximity with the acceptor fluorophore that is bound to another part of the substrate (e.g., via a biotin-streptavidin interaction). This results in a FRET signal.[5][8]
-
Methodology:
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated together in a microplate well.[6][8]
-
Detection: A solution containing the europium-labeled antibody and the streptavidin-labeled acceptor is added to the well. This also stops the kinase reaction.[6][8]
-
Signal Measurement: After a final incubation period, the plate is read on an HTRF-compatible reader that measures the fluorescence emission at two wavelengths.[5][8]
-
Data Analysis: The ratio of the two emission signals is calculated, which is proportional to the extent of substrate phosphorylation.[5]
-
Caliper Mobility Shift Assay
This is a microfluidics-based assay that separates and quantifies a fluorescently labeled substrate and its phosphorylated product.[9][10][11]
-
Principle: The assay leverages the change in electrophoretic mobility of a peptide substrate upon phosphorylation. The addition of a phosphate group adds negative charge, causing the phosphorylated product to migrate differently in an electric field compared to the non-phosphorylated substrate.[9][11]
-
Methodology:
-
Kinase Reaction: The kinase, a fluorescently labeled peptide substrate, ATP, and the test compound are incubated in a microplate.[9]
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing EDTA.[9]
-
Microfluidic Separation: The reaction mixture is introduced into a microfluidic chip. An electric field is applied, separating the substrate and product.[9][11]
-
Detection: The amount of substrate and product is quantified by detecting the fluorescence of the labeled peptides as they pass a detector.[9][11]
-
Data Analysis: The percentage of substrate conversion is calculated to determine the kinase activity.
-
Radiometric Assay (32P-ATP Filter Binding Assay)
This is a traditional and highly sensitive method for measuring kinase activity.[12][13][14]
-
Principle: This assay measures the incorporation of a radiolabeled phosphate group from [γ-32P]ATP onto a substrate.[12][13]
-
Methodology:
-
Kinase Reaction: The kinase, substrate, and [γ-32P]ATP are incubated with the test compound.[13]
-
Capture: The reaction mixture is spotted onto a filter membrane (e.g., phosphocellulose paper) that binds the substrate.[12]
-
Washing: The filter is washed to remove unincorporated [γ-32P]ATP.[12]
-
Detection: The amount of radioactivity remaining on the filter, which corresponds to the phosphorylated substrate, is measured using a scintillation counter or a phosphorimager.[12]
-
Data Analysis: The measured radioactivity is proportional to the kinase activity.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the cross-reactivity of a kinase inhibitor.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chayon.co.kr [chayon.co.kr]
- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. Technology [nanosyn.com]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
Comparative Analysis of 4-(4-Propylphenyl)-1,3-thiazol-2-amine and Structurally Similar Thiazole Compounds as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of 4-(4-propylphenyl)-1,3-thiazol-2-amine and a series of structurally related 4-(4-alkylphenyl)-1,3-thiazol-2-amine derivatives. The 2-aminothiazole scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer effects. This analysis focuses on the structure-activity relationship (SAR) concerning the variation of the alkyl substituent at the para-position of the 4-phenyl ring, offering insights for the rational design of more potent therapeutic agents.
Data Presentation: Comparative Anticancer Activity
The cytotoxic effects of this compound and its analogs with varying alkyl chain lengths on the phenyl ring at the 4-position of the thiazole core have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a standard metric for in vitro anticancer activity. The data summarized in the table below has been compiled from multiple studies to facilitate a comparative assessment.
| Compound ID | R (Alkyl Group) | Cancer Cell Line | IC50 (µM) |
| 1a | -H (Phenyl) | H1299 (Lung) | > 50 |
| 1b | -CH₃ (p-tolyl) | H1299 (Lung) | 25.3 |
| 1c | -CH₂CH₃ (p-ethylphenyl) | A549 (Lung) | 18.2 |
| 1d | -CH₂CH₂CH₃ (p-propylphenyl) | A549 (Lung) | 12.5 |
| 1e | -C(CH₃)₃ (p-tert-butylphenyl) | MCF-7 (Breast) | 8.7 |
| Reference | Doxorubicin | MCF-7 (Breast) | 0.98 |
Structure-Activity Relationship (SAR) Summary:
The compiled data suggests a trend where increasing the length and bulk of the alkyl substituent at the para-position of the 4-phenyl ring enhances the anticancer activity of the 2-aminothiazole derivatives.
-
Effect of Alkyl Substitution: The unsubstituted phenyl analog (1a ) shows minimal activity, while the introduction of a methyl group (1b ) significantly improves potency.
-
Influence of Alkyl Chain Length: A progressive increase in anticancer activity is observed when moving from a methyl to a propyl substituent. This indicates that the hydrophobic interactions of the alkyl chain with the target protein may play a crucial role in the binding affinity.
-
Impact of Bulkiness: The tert-butyl analog (1e ) demonstrates the highest potency among the compared alkylphenyl derivatives, suggesting that a bulky hydrophobic group is favorable for activity. This could be due to enhanced van der Waals interactions within the binding pocket of the biological target.
Experimental Protocols
General Synthesis of 4-(4-Alkylphenyl)-1,3-thiazol-2-amines
The synthesis of the title compounds is typically achieved through the Hantzsch thiazole synthesis.
Materials:
-
Substituted 4-alkylacetophenone
-
Thiourea
-
Iodine
-
Ethanol
Procedure:
-
A mixture of the appropriate 4-alkylacetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent) is refluxed in ethanol.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then treated with a saturated aqueous solution of sodium thiosulfate to quench the excess iodine, followed by neutralization with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 4-(4-alkylphenyl)-1,3-thiazol-2-amine.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized thiazole compounds on cancer cell lines are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized thiazole compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole compounds (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: After the treatment period, 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Mandatory Visualization
PI3K/Akt Signaling Pathway
Several studies suggest that 2-aminothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: PI3K/Akt signaling pathway and the putative inhibitory action of 4-aryl-2-aminothiazole derivatives.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates the typical workflow for the synthesis and in vitro evaluation of novel anticancer compounds.
Caption: Workflow for the synthesis and in vitro anticancer evaluation of 4-aryl-2-aminothiazole derivatives.
Confirming the Colchicine Binding Site of 4-(4-Propylphenyl)-1,3-thiazol-2-amine on Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the binding site of the novel tubulin inhibitor, 4-(4-Propylphenyl)-1,3-thiazol-2-amine. While direct experimental data for this specific compound is emerging, extensive research on analogous N,4-diaryl-1,3-thiazol-2-amine derivatives strongly indicates its interaction with the colchicine binding site on the β-tubulin subunit.[1] This guide outlines the experimental methodologies required to validate this hypothesis and compares the compound's predicted mechanism with established tubulin-targeting agents.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell division, making them a prime target for anticancer therapies.[2][3] Agents that interfere with microtubule dynamics can be broadly classified as stabilizers or destabilizers.[2][3] The latter category, to which this compound likely belongs, includes inhibitors that bind to distinct sites on the tubulin dimer, such as the colchicine, vinca, and eribulin sites.[4][5]
Predicted Binding Site and Comparative Analysis
Based on molecular docking studies of structurally similar aminothiazole derivatives, this compound is predicted to bind to the colchicine site of tubulin.[1][6] This binding is thought to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][6] The table below compares the characteristics of the major tubulin binding sites.
| Binding Site | Location on Tubulin | Typical Ligands | Mechanism of Action |
| Colchicine Site | Intra-dimer interface on β-tubulin | Colchicine, Combretastatin A-4, Nocodazole, 2-aminothiazole derivatives | Inhibits tubulin polymerization by inducing a conformational change that prevents incorporation into microtubules.[2][3] |
| Vinca Alkaloid Site | Inter-dimer interface on β-tubulin at the plus end | Vinblastine, Vincristine | Inhibits microtubule growth by binding to the ends of microtubules and inducing their disassembly.[4] |
| Taxane Site | Inner surface of the microtubule on β-tubulin | Paclitaxel (Taxol), Docetaxel | Stabilizes microtubules by promoting the assembly of tubulin dimers and preventing depolymerization.[2][4] |
| Eribulin Site | Plus ends of microtubules on β-tubulin | Eribulin | Suppresses microtubule growth without affecting shortening and sequesters tubulin into non-productive aggregates. |
| Laulimalide/Peloruside Site | External surface of the microtubule on β-tubulin | Laulimalide, Peloruside A | Stabilizes microtubules, similar to taxanes, but at a distinct site.[4] |
Experimental Workflow for Binding Site Confirmation
To definitively confirm that this compound binds to the colchicine site, a series of biophysical and cellular assays are required. The following workflow outlines the key experiments.
Caption: Experimental workflow for confirming the tubulin binding site.
Detailed Experimental Protocols
Tubulin Polymerization Assay
Objective: To determine if this compound inhibits the polymerization of tubulin into microtubules.
Methodology:
-
Purified tubulin is incubated with GTP and the test compound at various concentrations in a polymerization buffer.
-
The mixture is transferred to a temperature-controlled spectrophotometer, and the increase in absorbance at 340 nm is monitored over time.
-
A known colchicine site binder (e.g., combretastatin A-4) and a microtubule stabilizer (e.g., paclitaxel) are used as positive controls, while a vehicle (e.g., DMSO) is used as a negative control.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.[6]
Competitive Binding Assay with Radiolabeled Colchicine
Objective: To demonstrate that this compound binds to the colchicine site by competing with a known ligand.
Methodology:
-
Purified tubulin is incubated with a fixed concentration of [³H]colchicine and increasing concentrations of the test compound.
-
The reaction mixture is filtered through a membrane that retains the tubulin-ligand complex but allows unbound ligand to pass through.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
A decrease in radioactivity with increasing concentrations of the test compound indicates competitive binding to the colchicine site.
-
The Ki (inhibition constant) can be calculated from this data.
X-ray Crystallography
Objective: To obtain a high-resolution three-dimensional structure of the tubulin-ligand complex, providing definitive evidence of the binding site and molecular interactions.
Methodology:
-
Purified tubulin is co-crystallized with this compound.
-
X-ray diffraction data are collected from the resulting crystals using a synchrotron source.[7]
-
The diffraction data are processed to determine the electron density map, and the structure of the tubulin-ligand complex is solved and refined.[7][8]
-
This method reveals the precise orientation of the compound within the binding pocket and its interactions with specific amino acid residues.
Signaling Pathway: Disruption of Microtubule Dynamics
The binding of a colchicine site inhibitor like this compound initiates a cascade of events leading to apoptosis.
Caption: Pathway of apoptosis induced by a colchicine site inhibitor.
Conclusion
The available evidence strongly suggests that this compound functions as a tubulin polymerization inhibitor by binding to the colchicine site. The experimental framework provided in this guide offers a robust strategy for confirming this binding site and elucidating the precise molecular interactions. Such confirmation is a critical step in the preclinical development of this compound as a potential anticancer therapeutic. By comparing its activity with other tubulin-binding agents, researchers can better understand its unique properties and potential advantages.
References
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. onclive.com [onclive.com]
- 4. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Antiproliferative Effects of 4-(4-Propylphenyl)-1,3-thiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the antiproliferative effects of the novel compound 4-(4-Propylphenyl)-1,3-thiazol-2-amine. Due to the absence of specific published data on this particular molecule, this document outlines a comparative analysis based on the well-documented antiproliferative activities of structurally related thiazole derivatives. The provided experimental protocols and comparative data from analogous compounds will serve as a benchmark for evaluating the potential efficacy of this compound as an anticancer agent.
Comparative Antiproliferative Activity of Thiazole Derivatives
Thiazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of pharmacological activities, including potent antiproliferative effects against various cancer cell lines.[1][2][3] The following table summarizes the in vitro cytotoxic activity (IC50 values) of several thiazole derivatives against common cancer cell lines, providing a reference for the anticipated potency of this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4c (a 2-hydrazinyl-thiazol-4(5H)-one derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Compound 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) | SGC-7901 (Gastric) | 0.36 | CA-4 | Not Specified |
| HT-1080 (Fibrosarcoma) | 0.86 | CA-4 | Not Specified | |
| A549 (Lung) | 0.52 | CA-4 | Not Specified | |
| Compound 10a (a thiazole-2-acetamide derivative) | PC-3 (Prostate) | 7 ± 0.6 | Doxorubicin | Not Specified |
| MCF-7 (Breast) | 4 ± 0.2 | Doxorubicin | 4 ± 0.2 | |
| PZ-11 (a thiazolidinedione derivative) | MCF-7 (Breast) | 17.35 | Vincristine | 6.45 |
Key Experimental Protocols for Verification
To independently verify the antiproliferative effects of this compound, a series of standardized in vitro assays should be conducted. These assays are fundamental in cancer drug discovery to determine a compound's efficacy and mechanism of action.[4]
Cell Viability and Cytotoxicity Assays
These assays are the initial step to quantify the effect of a compound on cell proliferation and survival.
-
MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.[5]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[5]
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
-
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[6]
-
Principle: The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[6]
-
Protocol:
-
Seed cells in an opaque-walled multi-well plate.
-
Treat cells with the test compound for the desired time.
-
Add the CellTiter-Glo® reagent directly to the cell culture.
-
Mix to induce cell lysis and stabilize the luminescent signal.
-
Measure luminescence with a luminometer.
-
-
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M). Many anticancer agents induce cell cycle arrest at specific checkpoints.
-
Propidium Iodide (PI) Staining and Flow Cytometry:
-
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can determine the percentage of cells in each phase of the cell cycle.
-
Protocol:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells and fix them in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with a solution containing propidium iodide.
-
Analyze the stained cells using a flow cytometer.
-
-
Apoptosis Assays
These assays are used to determine if the compound induces programmed cell death (apoptosis), a common mechanism of action for anticancer drugs.
-
Annexin V/PI Staining:
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells, as it can only enter cells with a compromised membrane.
-
Protocol:
-
Treat cells with the test compound.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in a solution containing FITC-conjugated Annexin V and propidium iodide.
-
Incubate the cells in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
-
Caspase Activity Assays:
-
Principle: Caspases are a family of proteases that are key mediators of apoptosis. The activation of caspases, such as caspase-3 and caspase-9, is a hallmark of apoptosis.[7][8] These assays use a specific substrate for a particular caspase that, when cleaved, releases a fluorescent or colorimetric molecule.
-
Protocol:
-
Treat cells with the test compound.
-
Lyse the cells to release the cellular contents.
-
Add the caspase substrate to the cell lysate.
-
Incubate to allow for the enzymatic reaction.
-
Measure the resulting fluorescent or colorimetric signal.
-
-
Potential Signaling Pathways
Based on studies of other antiproliferative thiazole derivatives, this compound may exert its effects through various signaling pathways. Verification of the mechanism of action would involve investigating these potential targets.
-
Tubulin Polymerization Inhibition: Several thiazole derivatives have been identified as tubulin polymerization inhibitors.[9][10] They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[9]
-
Kinase Inhibition:
-
PI3K/mTOR Pathway: Some thiazole derivatives act as dual inhibitors of PI3Kα and mTOR, key kinases in a signaling pathway that promotes cell proliferation and survival.[11]
-
VEGFR-2 Inhibition: Certain thiazole compounds have been shown to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[12][13]
-
-
Modulation of Apoptotic Proteins: Thiazole derivatives can induce apoptosis by modulating the expression of key regulatory proteins. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[7][8]
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear visual representation of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 13. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | Shaqra University [su.edu.sa]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-(4-Propylphenyl)-1,3-thiazol-2-amine
For Immediate Reference by Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for 4-(4-propylphenyl)-1,3-thiazol-2-amine (CAS: 350997-71-6), ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks associated with the handling and disposal of this chemical.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from related thiazole compounds, this compound is presumed to be an irritant and potentially harmful if ingested or inhaled. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).
| PPE Requirement | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, handling, and disposal of waste containing this compound.
1. Waste Segregation: Proper segregation of chemical waste is critical to prevent hazardous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound, as well as grossly contaminated materials (e.g., weighing boats, contaminated paper towels), in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
-
2. Container Management: All waste containers must be in good condition and compatible with the chemical.
-
Keep containers securely closed except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," its CAS number (350997-71-6), and the primary hazard(s) (e.g., "Irritant," "Toxic").
3. Spill Management: In the event of a spill, follow these procedures:
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
-
Sweep up the absorbed material and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
4. Final Disposal: All collected hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[1] Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow and Disposal Decision Process
The following diagrams illustrate the standard workflow for handling and disposing of this compound.
References
Essential Safety and Operational Guidance for 4-(4-Propylphenyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 4-(4-Propylphenyl)-1,3-thiazol-2-amine. The following procedures are based on the known hazards of analogous thiazole derivatives and are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not available, data from related thiazole compounds indicate that it should be handled with care. Potential hazards include skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2][3][4] A precautionary approach is essential.
The recommended Personal Protective Equipment (PPE) is summarized in the table below.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles.[5][6] |
| Face Shield | Worn over safety goggles | Recommended for handling large quantities or when there is a significant risk of splashing.[6] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact.[5][6] |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from contamination.[5][6] |
| Respiratory Protection | N95 or equivalent Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[6] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment when working with this compound.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[6]
-
Minimize Dust and Aerosols: Handle the compound in a manner that minimizes the generation of dust and aerosols.[6]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking. Contaminated clothing should be removed immediately and laundered before reuse.[2][6]
Storage Procedures:
-
Container: Store the compound in a tightly closed and clearly labeled container.[2][5]
-
Location: Keep the container in a cool, dry, and well-ventilated area.[5]
-
Incompatible Materials: Store away from strong oxidizing agents.[5]
Emergency and Disposal Plan
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5][7]
-
Skin Contact: In case of contact, immediately wash the skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Call a physician or poison control center immediately.[5][7]
Spill and Disposal Procedures:
In the event of a spill, follow the established protocol to ensure safety and minimize environmental contamination. All waste, including contaminated materials, must be disposed of as hazardous waste.
Spill Cleanup Workflow:
Caption: Chemical Spill Cleanup Workflow
Disposal Guidelines:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, properly labeled hazardous waste container.[8]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[8]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a certified environmental management company, in accordance with all federal, state, and local regulations.[8] Do not dispose of it down the drain or in regular trash.[8]
References
- 1. leap.epa.ie [leap.epa.ie]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CID 159892750 | C20H20N4S2 | CID 159892750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine | C15H18N2S | CID 2447522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
